molecular formula C12H17NO2S B7590866 1-(2-Methylsulfonylphenyl)piperidine

1-(2-Methylsulfonylphenyl)piperidine

カタログ番号: B7590866
分子量: 239.34 g/mol
InChIキー: GXCWTTDNKQFDRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(2-Methylsulfonylphenyl)piperidine is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methylsulfonylphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylsulfonylphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(2-methylsulfonylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCWTTDNKQFDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(2-Methylsulfonylphenyl)piperidine: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Methylsulfonylphenyl)piperidine represents a highly versatile and structurally significant scaffold in modern medicinal chemistry and organic synthesis. Characterized by a saturated piperidine heterocycle covalently bonded to an aromatic ring bearing a strongly electron-withdrawing ortho-methylsulfonyl (-SO₂CH₃) group, this motif is frequently utilized as a core building block or pharmacophore in the development of enzyme inhibitors and receptor antagonists.

This technical guide provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and mechanistic rationales associated with 1-(2-Methylsulfonylphenyl)piperidine, serving as a comprehensive resource for drug development professionals and synthetic chemists.

Part 1: Physicochemical Profiling & Structural Dynamics

The structural behavior of 1-(2-Methylsulfonylphenyl)piperidine is dictated by the electronic push-pull system between the electron-rich piperidine nitrogen and the strongly electron-withdrawing methylsulfonyl group. The ortho positioning creates a unique steric environment that restricts the free rotation of the C(aryl)-N bond, biasing the molecule toward specific spatial conformations that are highly valuable for target-protein docking[1].

Quantitative Data Summary

The following table summarizes the core physicochemical and computational parameters of the base scaffold, derived from structural analogs and canonicalized data[1].

PropertyValuePharmacological Implication
Molecular Formula C₁₂H₁₇NO₂SStandard low-molecular-weight fragment.
Molecular Weight 239.33 g/mol Highly efficient ligand efficiency (LE) potential; leaves ample mass budget for further SAR elaboration.
Calculated LogP (XLogP3) ~1.8 - 2.2Optimal lipophilicity for passive membrane permeability without excessive hydrophobic liabilities.
Topological Polar Surface Area (TPSA) 45.8 ŲExcellent predictive blood-brain barrier (BBB) penetration (TPSA < 90 Ų).
Hydrogen Bond Donors 0Lack of donors reduces desolvation penalties during protein binding.
Hydrogen Bond Acceptors 3Two oxygen atoms on the sulfone and one tertiary amine nitrogen provide robust interaction vectors.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Part 2: Chemical Reactivity & Synthetic Methodology

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis of 1-(2-Methylsulfonylphenyl)piperidine is classically achieved via a Nucleophilic Aromatic Substitution (SₙAr). The causality behind this approach relies on the electronic nature of the -SO₂CH₃ group. The methylsulfonyl moiety exerts a powerful inductive (-I) and resonance (-M) electron-withdrawing effect. When positioned ortho to a leaving group (such as a halide), it severely depletes the electron density at the ipso-carbon, making it highly susceptible to nucleophilic attack by the secondary amine of piperidine[2].

Fluoride is the optimal leaving group for this reaction. Unlike Sₙ1 or Sₙ2 reactions where bond cleavage is the rate-determining step (favoring iodine), the rate-determining step in SₙAr is the initial nucleophilic attack to form the Meisenheimer complex. Fluorine's extreme electronegativity maximizes the partial positive charge on the ipso-carbon, dramatically accelerating this first step.

SNAr_Mechanism A 1-Fluoro-2-(methylsulfonyl)benzene + Piperidine B Meisenheimer Complex (Anionic Transition State) A->B Nucleophilic Attack (Rate Determining) C 1-(2-Methylsulfonylphenyl)piperidine + F⁻ (Leaving Group) B->C Aromatization (Fast)

Caption: SₙAr mechanism showing the rate-determining formation of the Meisenheimer complex.

Self-Validating Experimental Protocol

To ensure high yield and reproducibility, the following protocol utilizes a self-validating solvent and base system[2].

Reagents:

  • 1-Fluoro-2-(methylsulfonyl)benzene: 1.0 equivalent (Electrophile)

  • Piperidine: 1.5 equivalents (Nucleophile)

  • Potassium Carbonate (K₂CO₃): 2.0 equivalents (Acid scavenger)

  • N,N-Dimethylformamide (DMF): 0.5 M (Solvent)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged reaction vessel, add 1-fluoro-2-(methylsulfonyl)benzene and anhydrous K₂CO₃.

    • Causality: K₂CO₃ acts as a non-nucleophilic, heterogeneous base to scavenge the hydrofluoric acid (HF) byproduct, driving the equilibrium forward without competing with piperidine for the electrophile.

  • Solvent Addition: Suspend the mixture in anhydrous DMF.

    • Causality: DMF is selected because its polar aprotic nature poorly solvates anions, thereby increasing the nucleophilicity of piperidine while simultaneously stabilizing the highly polar Meisenheimer transition state.

  • Nucleophile Addition: Add piperidine dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor via TLC or LC-MS until the complete disappearance of the starting electrophile.

  • Quenching & Workup: Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers sequentially with water (3x) and saturated aqueous NaCl (brine).

    • Causality: Extensive water washing is critical to partition the high-boiling DMF out of the organic layer, preventing co-elution during chromatography.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis_Workflow Step1 Reagent Assembly: Electrophile, Piperidine, K2CO3 in DMF Step2 Thermal Activation: Stir at 90°C for 12 hours (SNAr) Step1->Step2 Step3 Aqueous Quench: Cool to RT, precipitate/dissolve salts Step2->Step3 Step4 Liquid-Liquid Extraction: EtOAc extraction, extensive H2O washes Step3->Step4 Step5 Chromatographic Purification: Silica Gel (Hexanes:EtOAc) Step4->Step5 Step6 Analytical Validation: LC-MS, 1H-NMR, 13C-NMR Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Part 3: Applications in Drug Discovery

The 1-(2-Methylsulfonylphenyl)piperidine scaffold is highly prized in drug development for several structural reasons[2][3]:

  • Metabolic Stability & Hydrogen Bonding: The methylsulfonyl group is an excellent bioisostere for sulfonamides and carboxylic acids. Unlike primary sulfonamides, it is not susceptible to N-acetylation or rapid phase II metabolism. The two highly polarized oxygen atoms serve as potent hydrogen bond acceptors, frequently engaging with backbone amides or arginine/lysine residues within kinase or hydrolase active sites.

  • Conformational Locking: The steric clash between the piperidine ring and the ortho-sulfonyl group forces the piperidine ring out of the plane of the phenyl ring. This pre-organized, twisted conformation reduces the entropic penalty upon binding to a target protein, often leading to higher binding affinities (lower IC₅₀ values) compared to para-substituted analogs.

  • Exit Vector Versatility: The piperidine ring provides a highly tunable exit vector. Substitutions at the C4 position of the piperidine ring (e.g., 1-(2-methylsulfonylphenyl)piperidine-4-carboxamide) allow medicinal chemists to probe solvent-exposed regions of a binding pocket without disrupting the core binding interactions of the aryl-sulfone motif[1].

This scaffold has been successfully integrated into the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors, Cyclooxygenase-2 (COX-2) inhibitors, and General Control Nonderepressible 2 (GCN2) kinase inhibitors[2][3].

Part 4: Analytical Characterization Standards

To ensure the trustworthiness of the synthesized compound, the following analytical signatures should be validated:

  • LC-MS (ESI+): The base peak should correspond to the protonated molecular ion [M+H]⁺ at m/z 240.1.

  • ¹H-NMR (400 MHz, CDCl₃):

    • The methyl protons of the -SO₂CH₃ group will appear as a sharp, highly deshielded singlet around δ 3.20 - 3.40 ppm due to the electron-withdrawing sulfone.

    • The piperidine α-protons (adjacent to the nitrogen) will appear as a multiplet around δ 2.90 - 3.10 ppm.

    • The aromatic protons will present a characteristic ortho-disubstituted splitting pattern (multiplets between δ 7.20 - 8.00 ppm), with the proton adjacent to the sulfone group being the most downfield.

References

  • GuideChem.5-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(4-methylsulfonylphenyl)-1,2,4-triazole-3-carboxamide and related methylsulfonylphenyl derivatives.
  • ACS Omega.Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine / Benzothiophene Piperazine and Piperidine Urea Inhibitors.
  • Journal of Medicinal Chemistry (ACS Publications).Potent GCN2 Inhibitor Capable of Reversing MDSC-Driven T Cell Suppression Demonstrates In Vivo Efficacy.

Sources

Molecular Blueprint: 1-(2-Methylsulfonylphenyl)piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The molecular scaffold 1-(2-Methylsulfonylphenyl)piperidine represents a highly versatile pharmacophore and synthetic intermediate in contemporary medicinal chemistry. Characterized by a piperidine ring covalently bonded to an ortho-methylsulfonyl-substituted benzene ring, this structure seamlessly merges the basicity and three-dimensional spatial projection of a saturated heterocycle with the profound electronic and steric effects of the methylsulfonyl ( −SO2​CH3​ ) group.

In drug design, the −SO2​CH3​ moiety is frequently deployed to block metabolic soft spots (preventing CYP450-mediated aromatic oxidation), act as a potent hydrogen bond acceptor, and modulate the pKa of adjacent basic amines. As a result, derivatives of this scaffold have been extensively investigated in the development of1 [1] for type 2 diabetes, as well as dopaminergic stabilizers like 2 [2] for neurodegenerative diseases.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the 1-(2-Methylsulfonylphenyl)piperidine core is critical for predicting its pharmacokinetic behavior. The table below summarizes the core computational data derived from standard cheminformatics analysis of the base scaffold [3].

PropertyValuePharmacological Implication
Molecular Formula C12​H17​NO2​S Low molecular weight allows for extensive functionalization.
Molecular Weight 239.33 g/mol Highly ligand-efficient; leaves room for target-specific appendages.
Topological Polar Surface Area (TPSA) ~45.8 ŲExcellent membrane permeability; highly suitable for CNS penetration.
Hydrogen Bond Donors 0Reduces desolvation penalty during receptor binding.
Hydrogen Bond Acceptors 3The two sulfonyl oxygens and piperidine nitrogen serve as key interaction points.
Rotatable Bonds 2High structural rigidity, reducing entropic loss upon target binding.

Synthetic Methodologies: Causality & Self-Validating Protocols

The synthesis of 1-(2-Methylsulfonylphenyl)piperidine relies heavily on the electronic activation provided by the methylsulfonyl group. Below are two field-proven protocols, selected based on precursor availability and mechanistic causality.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Causality: The −SO2​CH3​ group is a powerful electron-withdrawing group via both inductive ( −I ) and resonance ( −M ) effects. When positioned ortho to a leaving group such as fluorine, it dramatically lowers the LUMO energy of the aromatic ring. This facilitates the nucleophilic attack by the piperidine nitrogen and stabilizes the resulting anionic Meisenheimer complex, making SNAr the most efficient route.

Self-Validating Step-by-Step Protocol:

  • Preparation: Dissolve 1-fluoro-2-(methylsulfonyl)benzene (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) to create a 0.5 M solution.

  • Nucleophile Addition: Add piperidine (1.2 eq, 12 mmol) and anhydrous K2​CO3​ (2.0 eq, 20 mmol). Causality: K2​CO3​ acts as a proton scavenger to prevent the formation of unreactive piperidinium salts, ensuring the nucleophile remains active.

  • Reaction & Monitoring: Heat the mixture to 90°C under a nitrogen atmosphere. Self-Validation: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the aryl fluoride precursor peak entirely disappears (typically 4-6 hours), confirming the ortho-activation hypothesis.

  • Workup: Cool to room temperature and quench with 100 mL of ice water. Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to completely remove residual DMF, followed by a final brine wash.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the product.

Protocol B: Buchwald-Hartwig Cross-Coupling

Causality: If the aryl fluoride is unavailable and 1-bromo-2-(methylsulfonyl)benzene must be used, SNAr becomes kinetically unfavorable. Palladium-catalyzed 3 [4] is required. However, the oxygen atoms of the ortho-sulfonyl group can coordinate with the Palladium catalyst, poisoning it. To prevent this, a bulky, electron-rich phosphine ligand like RuPhos is strictly required to maintain the active Pd(0) species and force reductive elimination.

Self-Validating Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine 1-bromo-2-(methylsulfonyl)benzene (1.0 eq), piperidine (1.2 eq), and Cs2​CO3​ (1.5 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Catalyst Loading: Add Pd(OAc)2​ (5 mol%) and RuPhos (10 mol%).

  • Degassing: Purge the system with Argon for 15 minutes. Self-Validation: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the RuPhos ligand and the Pd(0) catalyst, which would halt the catalytic cycle.

  • Reaction: Heat to 80°C for 12 hours. Monitor via LC-MS to confirm the consumption of the aryl bromide.

  • Workup: Filter the crude mixture through a pad of Celite to remove the precipitated Palladium catalyst and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Synthesis A 1-Fluoro-2-(methylsulfonyl)benzene C SNAr Reaction (K2CO3, DMF, 90°C) A->C Base B Piperidine B->C Nucleophile G Buchwald-Hartwig Amination (Pd(OAc)2, RuPhos, Cs2CO3) B->G Amine D Meisenheimer Complex (Stabilized by -SO2CH3) C->D Addition E 1-(2-Methylsulfonylphenyl)piperidine D->E Elimination (-F) F 1-Bromo-2-(methylsulfonyl)benzene F->G Catalyst + Base G->E Cross-Coupling

Synthetic pathways for 1-(2-Methylsulfonylphenyl)piperidine via SNAr and Buchwald-Hartwig.

Pharmacological Applications & Target Engagement

The strategic placement of the methylsulfonylphenyl group on a piperidine ring creates a distinct vector for interacting with deep hydrophobic pockets while maintaining a polar handle (the sulfonyl oxygens) for hydrogen bonding.

Dopaminergic Stabilization & Sigma-1 Agonism

Positional isomers of this scaffold, particularly the 3-methylsulfonylphenyl variants like 2[2], act as dopaminergic stabilizers. The piperidine nitrogen anchors to the conserved aspartate residue in the Dopamine D2 receptor, while the methylsulfonyl group dictates a rapid dissociation rate (fast off-rate). Simultaneously, the scaffold exhibits high-affinity agonism at the Sigma-1 Receptor (S1R), triggering neuroprotective chaperone proteins—a mechanism currently in late-stage clinical trials for Huntington's Disease.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

In the realm of metabolic disorders, piperidine-constrained phenethylamines utilizing the methylsulfonylphenyl motif have been developed as 1 [1]. The −SO2​CH3​ group specifically engages with the S2 extensive subsite of the DPP-4 enzyme, displacing bound water molecules and forming critical hydrogen bonds with Arg125, thereby increasing the binding affinity (Ki) into the low nanomolar range.

Pharmacology Drug Methylsulfonylphenyl Piperidine Pharmacophore Target1 Sigma-1 Receptor (S1R) Agonism Drug->Target1 High Affinity Binding Target2 Dopamine D2 Receptor Stabilization Drug->Target2 Low Affinity / Fast Off-Rate Target3 DPP-4 Enzyme Inhibition Drug->Target3 S2 Subsite Engagement Effect1 Neuroprotection & BDNF Release Target1->Effect1 Chaperone Activation Effect2 Motor Symptom Alleviation Target2->Effect2 Modulates Dopamine Tone Effect3 Increased GLP-1 & Glycemic Control Target3->Effect3 Prevents Incretin Degradation

Pharmacological signaling and target engagement pathways of the molecular scaffold.

References

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Pridopidine | Ligand page IUPHAR/BPS Guide to PHARMACOLOGY
  • 1-(3-methylsulfonylphenyl)sulfonyl-4-(phenylmethyl)
  • Chemistry of Substituted Thiazinanes and Their Derivatives (Buchwald-Hartwig Amin

Sources

1-(2-Methylsulfonylphenyl)piperidine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the 1-(2-methylsulfonylphenyl)piperidine motif has emerged as a highly versatile and privileged pharmacophore. As a Senior Application Scientist specializing in synthetic methodologies and structure-activity relationship (SAR) optimization, I frequently encounter this scaffold in the development of CNS-active agents, anticoagulants, and anti-inflammatory therapeutics.

The strategic placement of a methylsulfonyl (–SO₂CH₃) group at the ortho position of an arylpiperidine serves multiple mechanistic purposes: it acts as a strong electron-withdrawing group (EWG) that modulates the basicity of the piperidine nitrogen, provides a rigid steric barrier that locks the biaryl-like conformation, and serves as a bidentate hydrogen-bond acceptor. This technical whitepaper deconstructs the physicochemical attributes, synthetic pathways, and pharmacological applications of this core scaffold.

Structural Causality & Physicochemical Profiling

The integration of the 2-methylsulfonylphenyl group onto a piperidine ring is rarely accidental. The causality behind this structural choice is rooted in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Aliphatic piperidines are highly basic (pKa ~10-11), which can lead to poor membrane permeability and hERG liability. By coupling the piperidine nitrogen directly to an electron-deficient aromatic system (driven by the strong inductive and resonance effects of the ortho-sulfonyl group), the lone pair on the nitrogen is delocalized into the aryl ring. This drastically reduces the basicity of the amine, improving lipophilicity and oral bioavailability. Furthermore, the oxygen atoms of the sulfonyl group act as critical hydrogen-bond acceptors in deep hydrophobic protein pockets[1].

Table 1: Computed Physicochemical Properties of the Core Scaffold
PropertyValuePharmacological Implication
Molecular Weight 239.33 g/mol Highly ligand-efficient; leaves ample mass budget for further functionalization.
Formula C₁₂H₁₇NO₂SStandard lead-like chemical space.
XLogP3-AA ~2.6Optimal lipophilicity for CNS penetration and oral absorption.
Topological Polar Surface Area (TPSA) 45.8 ŲExcellent for blood-brain barrier (BBB) crossing (< 90 Ų is ideal for CNS).
H-Bond Acceptors 3Two from the sulfonyl oxygens, one from the piperidine nitrogen.
H-Bond Donors 0Prevents excessive desolvation energy penalties during receptor binding.
Rotatable Bonds 2High conformational rigidity, reducing entropic penalty upon target binding.

Data derived from computational chemical analysis of the core substructure[2].

Synthetic Methodologies: Strategic Assembly

The construction of the C(aryl)–N(piperidine) bond is the critical step in assembling this scaffold. Depending on the electronic nature of the starting aryl halide, two primary self-validating workflows are employed: Nucleophilic Aromatic Substitution (SₙAr) and Buchwald-Hartwig Amination .

SyntheticWorkflow Start Starting Material 1-Halo-2-(methylsulfonyl)benzene Cond1 Halogen = Fluorine (Strong EWG activation) Start->Cond1 Cond2 Halogen = Bromine/Iodine (Poor SNAr substrate) Start->Cond2 RouteA Route A: SNAr Base: K2CO3, Solvent: DMF Temp: 90°C Cond1->RouteA RouteB Route B: Buchwald-Hartwig Cat: Pd(OAc)2, Ligand: RuPhos Base: NaOtBu Cond2->RouteB Product 1-(2-Methylsulfonylphenyl)piperidine Target Scaffold RouteA->Product RouteB->Product

Synthetic decision tree for 1-(2-methylsulfonylphenyl)piperidine derivatives.

Protocol A: Nucleophilic Aromatic Substitution (SₙAr)

When the starting material is 1-fluoro-2-(methylsulfonyl)benzene, SₙAr is the preferred route. The strongly electron-withdrawing ortho-sulfonyl group highly activates the C-F bond toward nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2-(methylsulfonyl)benzene (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Causality note: K₂CO₃ is chosen as it is a non-nucleophilic base strong enough to scavenge the generated HF without participating in side reactions.

  • Amine Introduction: Add piperidine (or a substituted piperidine derivative) (1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90°C under an argon atmosphere for 12-16 hours. Monitor progression via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Quench with ice water to precipitate the product, or extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure arylpiperidine.

Protocol B: Buchwald-Hartwig Cross-Coupling

If the starting material is a bromo- or iodo-arene (which lack sufficient electrophilicity for uncatalyzed SₙAr), palladium-catalyzed C-N cross-coupling is mandatory[3].

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(OAc)₂ (2 mol%), RuPhos ligand (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 equiv). Causality note: RuPhos is specifically selected for coupling secondary amines like piperidine with sterically hindered ortho-substituted aryl halides to prevent β-hydride elimination side reactions.

  • Substrate Addition: Add 1-bromo-2-(methylsulfonyl)benzene (1.0 equiv).

  • Solvent & Amine: Remove the flask from the glovebox, connect to a Schlenk line, and inject anhydrous Toluene (0.1 M) followed by piperidine (1.2 equiv).

  • Reaction Execution: Heat the sealed flask to 100°C for 8-12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and insoluble inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the target compound.

Pharmacological Applications & Target Engagement

The 1-(2-methylsulfonylphenyl)piperidine substructure is not merely a structural spacer; it actively engages with biological targets. Its unique geometry and electronic distribution make it a "key" that fits specific protein "locks."

Factor Xa Inhibition (Anticoagulants)

In the design of Factor Xa inhibitors, substituted piperidine diamine derivatives utilize the 2-methylsulfonylphenyl group to occupy the S4 binding pocket of the enzyme[4]. The S4 pocket is an aromatic box lined by Tyr99, Phe174, and Trp215. The methylsulfonyl group projects into this pocket, where its oxygen atoms form critical hydrogen bonds with the backbone amides or structured water molecules, while the aromatic ring engages in π-π stacking with the surrounding residues. This interaction dramatically increases both potency (Ki down to sub-nanomolar ranges) and selectivity over other serine proteases[4].

P2X7 Receptor Antagonism (Neuroinflammation)

The scaffold is heavily patented in the development of P2X7 receptor antagonists[5]. The P2X7 receptor is an ATP-gated ion channel implicated in microglial activation and the release of pro-inflammatory cytokines (like IL-1β). The lipophilic yet polar nature of the 2-methylsulfonylphenylpiperidine moiety allows these antagonists to penetrate the blood-brain barrier effectively and bind to the allosteric site of the P2X7 receptor, stabilizing its closed conformation and halting the neuroinflammatory cascade.

TNF-α Converting Enzyme (TACE) Inhibition

In macrocyclic hydroxamic acid derivatives, bulky P1' residues are required for selective TACE inhibition over Matrix Metalloproteinases (MMPs). The incorporation of a 4-(2-methylsulfonylphenyl)benzyl group at the P1' position exploits the larger S1' pocket of TACE, conferring potent cellular activity and high selectivity, effectively blocking the release of TNF-α in autoimmune disease models[1].

TargetEngagement Ligand 1-(2-Methylsulfonylphenyl)piperidine Pharmacophore Target1 P2X7 Receptor (Allosteric Antagonism) Ligand->Target1 Target2 Factor Xa (S4 Pocket Binding) Ligand->Target2 Target3 TACE Enzyme (S1' Pocket Binding) Ligand->Target3 Effect1 Blockade of ATP-gated Ion Channel Target1->Effect1 Effect2 Inhibition of Prothrombin Cleavage Target2->Effect2 Effect3 Prevention of TNF-α Release Target3->Effect3 Outcome1 Decreased Neuroinflammation Effect1->Outcome1 Outcome2 Anticoagulant Efficacy Effect2->Outcome2 Outcome3 Autoimmune Disease Suppression Effect3->Outcome3

Pharmacological targeting and downstream therapeutic effects of the arylpiperidine scaffold.

Conclusion

The 1-(2-methylsulfonylphenyl)piperidine scaffold exemplifies the elegance of modern medicinal chemistry. By leveraging strong electron-withdrawing effects, rigid steric profiles, and precise hydrogen-bond acceptor geometry, researchers can tune the basicity of the piperidine ring while simultaneously driving high-affinity target engagement. Whether synthesized via robust SₙAr protocols or precision Buchwald-Hartwig aminations, this building block remains a cornerstone in the pursuit of novel therapeutics targeting complex enzymatic and receptor-mediated pathways.

References

  • European Patent Office. "EP1242427B1 - Novel piperidine and piperazine derivatives as p2x7 receptor antagonists." Google Patents.
  • ResearchGate. "Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • ACS Publications. "Discovery of Macrocyclic Hydroxamic Acids Containing Biphenylmethyl Derivatives at P1', a Series of Selective TNF-α Converting Enzyme Inhibitors with Potent Cellular Activity in the Inhibition of TNF-α Release." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Discovery and History of 1-(2-Methylsulfonylphenyl)piperidine: A Privileged Scaffold in Anticoagulant Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, certain chemical motifs transcend their status as mere structural fragments to become "privileged scaffolds"—molecular architectures that predictably and potently bind to specific biological targets. The 1-(2-methylsulfonylphenyl)piperidine moiety is one such scaffold. While not a standalone marketed drug, its discovery was a watershed moment in the development of Direct Oral Anticoagulants (DOACs). Specifically, it was identified as a highly optimized P4-binding element in the design of Factor Xa (FXa) inhibitors[1]. This technical guide explores the historical discovery, structural rationale, and synthetic methodologies surrounding this critical pharmacophore, providing a comprehensive blueprint of its role in targeting the coagulation cascade.

Historical Context: The Factor Xa Target

Historically, the management of thromboembolic disorders relied on indirect or non-specific anticoagulants like warfarin and heparins, which required rigorous patient monitoring due to narrow therapeutic windows. The paradigm shifted toward targeting specific proteases within the coagulation cascade, with Factor Xa emerging as the premier target. Because one molecule of FXa catalyzes the generation of over 1,000 molecules of thrombin, inhibiting FXa provides a highly amplified antithrombotic effect without entirely abolishing primary hemostasis[2].

Early FXa inhibitors utilized highly basic, positively charged groups (like amidines) to bind the S1 and S4 pockets, resulting in poor oral bioavailability. The breakthrough came when researchers at Bristol-Myers Squibb and other institutions began exploring neutral, lipophilic moieties for the S4 pocket. During these campaigns, the 1-(2-methylsulfonylphenyl)piperidine scaffold was discovered to yield sub-nanomolar potency ( Ki​=0.35 nM) and exceptional selectivity when appended to pyrazole or diamine cores[1].

Structural Rationale & Mechanistic Causality

The S4 pocket of Factor Xa is a hydrophobic, "aromatic box" formed by the side chains of Tyr99, Phe174, and Trp215. The 1-(2-methylsulfonylphenyl)piperidine scaffold perfectly exploits this microenvironment through three causal mechanisms:

  • Vectorial Projection : The piperidine ring adopts a rigid chair conformation. When attached to a central core (e.g., a pyrazole), it acts as a precise spatial vector, directing the attached phenyl ring deep into the S4 pocket.

  • Conformational Locking (The Ortho-Effect) : The bulky methylsulfonyl ( −SO2​CH3​ ) group at the ortho position creates severe steric hindrance with the piperidine ring. This forces the phenyl ring to adopt a nearly orthogonal dihedral angle relative to the piperidine C–N bond. This pre-organizes the molecule into the exact bioactive geometry required to engage in π−π stacking with Tyr99 and Trp215, drastically reducing the entropic penalty of binding[1].

  • Directed Hydrogen Bonding : The highly polarized oxygen atoms of the sulfone moiety serve as potent hydrogen bond acceptors. They interact favorably with the periphery of the S4 pocket and displace high-energy structural water molecules, driving the free energy of binding ( ΔG ) downward.

Mechanistic Pathway: The Coagulation Cascade

FXaPathway cluster_0 Coagulation Cascade TF Tissue Factor (Extrinsic) FX Factor X TF->FX Contact Contact Activation (Intrinsic) Contact->FX FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Crosslinking Inhibitor 1-(2-MSP)piperidine Derivatives Inhibitor->FXa Competitive Inhibition (S4 Pocket)

Figure 1: The coagulation cascade highlighting Factor Xa inhibition by 1-(2-MSP)piperidine.

Quantitative Structure-Activity Relationship (SAR)

The optimization of the P4 pocket ligand demonstrates the critical nature of the ortho-substitution. Data derived from the optimization of pyrazole-based FXa inhibitors illustrates this dramatic SAR cliff[1].

P4 Substituent on Pyrazole CoreFXa Ki​ (nM)Selectivity Ratio (Thrombin / FXa)Structural Rationale
Unsubstituted N-phenylpiperidine> 10.0< 100Lacks H-bond acceptor; free rotation reduces binding entropy.
1-(4-Methylsulfonylphenyl)piperidine5.2~ 500Sulfone provides H-bonding, but para-position projects poorly into S4.
1-(2-Methylsulfonylphenyl)piperidine 0.35 > 1000 Ortho-sulfone locks bioactive conformation and optimally fills the S4 aromatic box.

Experimental Protocols: Synthesis and Validation

To ensure scientific reproducibility, the following self-validating protocols outline the synthesis of the scaffold and its biochemical evaluation.

Synthesis of 1-(2-Methylsulfonylphenyl)piperidine-4-carboxylate

Mechanism : Nucleophilic Aromatic Substitution ( SN​Ar ). The strong electron-withdrawing nature of the ortho-methylsulfonyl group sufficiently activates the adjacent aromatic carbon for nucleophilic attack by the piperidine nitrogen[3].

Step-by-Step Protocol :

  • Reagent Preparation : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 1-fluoro-2-(methylsulfonyl)benzene and 1.2 equivalents of ethyl piperidine-4-carboxylate in anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration).

  • Base Addition : Add 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) to act as an acid scavenger.

  • Thermal Activation : Heat the reaction mixture to 90 °C for 16 hours. Causality: Elevated temperature is required to overcome the activation energy barrier of the SN​Ar transition state, despite the activating sulfone group.

  • Reaction Monitoring : Validate reaction completion via LC-MS or TLC (using 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the fluorobenzene starting material is fully consumed.

  • Workup & Extraction : Cool the mixture to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers extensively with brine to remove residual DMF.

  • Purification : Dry the organic layer over anhydrous MgSO4​ , concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure 1-(2-methylsulfonylphenyl)piperidine intermediate.

In Vitro Factor Xa Biochemical Assay

Mechanism : A continuous spectrophotometric assay utilizing a specific chromogenic substrate to measure the initial velocity of FXa proteolytic activity[2].

Step-by-Step Protocol :

  • Buffer Preparation : Prepare an assay buffer containing 50 mM Tris-HCl, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), and 2 mM CaCl2​ at pH 7.4. Causality: The inclusion of CaCl2​ is strictly required to maintain the physiological, active conformation of the Gla domain of human Factor Xa.

  • Enzyme Incubation : Dispense 1 nM human Factor Xa into a 96-well microtiter plate. Add varying concentrations of the synthesized inhibitor (dissolved in DMSO, ensuring final DMSO concentration remains <1% to prevent enzyme denaturation). Incubate for 15 minutes at 25 °C to establish equilibrium binding.

  • Substrate Addition : Initiate the enzymatic reaction by adding 200 μM of the chromogenic substrate S-2222 (N-benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline).

  • Kinetic Measurement : Measure the rate of p-nitroaniline release by monitoring absorbance at 405 nm continuously for 10 minutes using a kinetic microplate reader.

  • Data Analysis : Calculate the initial velocity ( V0​ ) for each inhibitor concentration. Determine the IC50​ using non-linear regression analysis, and convert to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Conclusion

The 1-(2-methylsulfonylphenyl)piperidine scaffold represents a triumph of structure-based drug design. By meticulously analyzing the steric and electronic requirements of the Factor Xa S4 pocket, medicinal chemists utilized this moiety to solve the dual challenges of potency and oral bioavailability. While later clinical candidates (such as Apixaban) evolved to use orthogonal S4 binding motifs (like lactam-substituted phenyl rings), the discovery of the 1-(2-methylsulfonylphenyl)piperidine scaffold remains a foundational milestone that proved neutral, conformationally locked aryl-piperidines could successfully drug the coagulation cascade[1].

References

  • Qiao, J. X., et al. (2007). "Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues." Bioorganic & Medicinal Chemistry Letters, 17(5), 1432-1437.

  • Mochizuki, A., et al. (2008). "Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters, 18(2), 782-787.

  • Quan, M. L., et al. (2003). "Discovery of 1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602), a Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor." Journal of Medicinal Chemistry, 46(11), 2216-2226.

Sources

Methodological & Application

Application Note: Synthesis and Optimization of 1-(2-Methylsulfonylphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 1-(2-methylsulfonylphenyl)piperidine scaffold is a privileged pharmacophore in modern medicinal chemistry. It is frequently incorporated into the design of highly potent and selective Factor Xa (FXa) inhibitors[1], phosphoribosylaminoimidazole carboxylase (PAICS) inhibitors for oncology[2], and pyruvate kinase M2 (PKM2) activators[3].

The synthetic strategy most commonly employed to construct this motif relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The presence of the ortho-methylsulfonyl (–SO₂Me) group is mechanistically critical: it exerts strong electron-withdrawing inductive (–I) and resonance (–M) effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. When paired with a highly electronegative leaving group like fluoride, the ipso carbon becomes highly electrophilic, facilitating rapid attack by the secondary amine of the piperidine derivative.

Mechanistic Pathway and Logic

The reaction proceeds via a classical addition-elimination SNAr mechanism. The nucleophilic piperidine attacks the electron-deficient ipso carbon, forming a negatively charged Meisenheimer complex. This intermediate is intensely stabilized by the adjacent –SO₂Me group, which delocalizes the negative charge. Subsequent expulsion of the fluoride anion restores aromaticity and yields the target compound.

SNAr_Logic A 1-Fluoro-2-(methylsulfonyl)benzene (Electrophile) C Meisenheimer Complex (Stabilized by -SO2Me) A->C DMF, K2CO3 90°C B Piperidine Derivative (Nucleophile) B->C D 1-(2-Methylsulfonylphenyl)piperidine + Fluoride Salt C->D Rearomatization (F- Expulsion)

Figure 1: SNAr mechanistic logic for the synthesis of the target piperidine derivatives.

Experimental Protocol

To ensure high reproducibility and trustworthiness, this protocol is designed as a self-validating system. Each phase includes specific observable metrics to confirm success before proceeding to the next step.

Reagents and Equipment
  • Aryl Halide: 1-Fluoro-2-(methylsulfonyl)benzene (1.0 equiv)

  • Nucleophile: Substituted piperidine derivative (1.2 equiv)

  • Base: Potassium carbonate (K₂CO₃), anhydrous, 325 mesh (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, nitrogen manifold.

Step-by-Step Methodology

Experimental_Workflow Step1 1. Reagent Assembly Aryl Fluoride + Piperidine + K2CO3 in DMF Step2 2. Thermal Activation Stir at 90°C for 8-12 h under N2 Step1->Step2 Step3 3. In-Process Control (IPC) Monitor via LC-MS / TLC Step2->Step3 Step3->Step2 Incomplete Conversion Step4 4. Aqueous Workup Quench with H2O, Extract with EtOAc Step3->Step4 Conversion > 95% Step5 5. Purification & Validation Silica Gel Chromatography -> NMR/LC-MS Step4->Step5

Figure 2: Step-by-step experimental workflow for SNAr synthesis and purification.

Step 1: Reaction Setup (Causality: Moisture Exclusion & Surface Area)

  • Charge a flame-dried 50 mL round-bottom flask with 1-fluoro-2-(methylsulfonyl)benzene (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).

    • Expert Insight: Finely powdered K₂CO₃ is crucial. The reaction occurs at the solid-liquid interface; increased surface area dramatically accelerates the deprotonation of the piperidine intermediate.

  • Add anhydrous DMF (5.0 mL) followed by the piperidine derivative (1.2 mmol).

    • Expert Insight: DMF is chosen because its polar aprotic nature heavily solvates the potassium cation, leaving the carbonate anion "naked" and highly basic, while simultaneously stabilizing the polar Meisenheimer transition state.

Step 2: Thermal Activation 3. Purge the flask with nitrogen for 5 minutes, attach a reflux condenser, and heat the mixture to 90 °C in an oil bath with vigorous stirring.

Step 3: In-Process Control (Self-Validation) 4. After 8 hours, withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS.

  • Validation Metric: The reaction is deemed complete when the UV trace (254 nm) shows <5% of the starting aryl fluoride and the appearance of a new, more polar peak corresponding to the [M+H]⁺ of the product.

Step 4: Aqueous Workup 5. Cool the reaction mixture to room temperature. Quench by pouring into 25 mL of ice-cold distilled water. 6. Extract the aqueous layer with ethyl acetate (3 x 15 mL). 7. Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL) followed by brine (15 mL).

  • Expert Insight: The LiCl wash is a highly effective, field-proven technique for completely removing residual DMF from the organic phase, which otherwise complicates purification and downstream assays.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 9. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 80:20 to 50:50).

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the SNAr conditions. The data demonstrates the causality between solvent polarity, base strength, and overall yield.

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
1THFK₂CO₃ (2.0)652415%Poor solubility of base; low boiling point limits thermal activation.
2DMFEt₃N (2.0)901660%Organic base is too weak to efficiently drive the reaction forward.
3DMFK₂CO₃ (2.0) 90 12 92% Optimal conditions; excellent balance of solubility and basicity.
4DMSOK₂CO₃ (2.0)120885%Faster reaction, but higher temperature led to minor degradation products.
5DMFCs₂CO₃ (2.0)90894%Excellent yield and kinetics, but less cost-effective for scale-up.

Analytical Validation

To ensure the trustworthiness of the final compound, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃): Look for the diagnostic downfield shift of the piperidine α-protons (typically moving from ~2.8 ppm in the free amine to ~3.2–3.5 ppm in the N-aryl product) due to the electron-withdrawing nature of the aryl ring. The methylsulfonyl protons (–SO₂CH₃) will appear as a sharp singlet around 3.1–3.3 ppm.

  • HRMS: Confirm the exact mass [M+H]⁺ within a 5 ppm error margin.

References

  • [1] Title: One-Pot Synthesis of Highly Substituted 1 H -Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines - ResearchGate. Source: researchgate.net. URL:

  • [2] Title: Introducing New Inhibitors of PAICS, a De Novo Purine Biosynthesis Enzyme, through Structure-Based Virtual Screening - PMC. Source: nih.gov. URL:

  • [3] Title: WO2014139325A1 - Therapeutic compounds and compositions - Google Patents. Source: google.com. URL:

Sources

HPLC method for 1-(2-Methylsulfonylphenyl)piperidine analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Analysis of 1-(2-Methylsulfonylphenyl)piperidine using a Stability-Indicating HPLC-UV Method

Abstract

This document details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-Methylsulfonylphenyl)piperidine. The piperidine ring is a prevalent scaffold in numerous pharmaceutical compounds, making reliable quantification essential for quality control, stability studies, and pharmacokinetic assessments.[1] This method utilizes reversed-phase chromatography with UV detection, a widely accessible and powerful technique for analyzing compounds with a native chromophore.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from system setup and sample preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]

Principle of Analysis & Method Rationale

The fundamental goal is to separate 1-(2-Methylsulfonylphenyl)piperidine from potential impurities and degradation products and to quantify it accurately.

  • Separation Mode: Reversed-Phase HPLC (RP-HPLC) RP-HPLC is the chosen technique due to the analyte's molecular structure, which possesses both non-polar (phenyl, piperidine rings) and polar (methylsulfonyl) moieties, making it well-suited for separation based on hydrophobic interactions.[1][5] A C18 stationary phase, a highly non-polar surface, is used to retain the analyte. Elution is achieved using a polar mobile phase.

  • Mobile Phase Selection & Control of Peak Shape The mobile phase consists of an aqueous component and an organic modifier (acetonitrile). Acetonitrile is selected for its low UV cutoff and miscibility with water. The piperidine moiety contains a basic nitrogen atom that can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). To mitigate this, a small amount of an acidic modifier like formic acid is added to the mobile phase. This ensures the piperidine nitrogen is consistently protonated, minimizing secondary ionic interactions and resulting in sharp, symmetrical peaks.

  • Detection: UV Spectrophotometry The analyte contains a phenyl ring conjugated with a sulfonyl group, which acts as a chromophore, absorbing UV light. This allows for direct detection and quantification using a standard UV detector without the need for derivatization, which is often required for simple piperidines lacking a chromophore.[1][6] The detection wavelength is selected to maximize sensitivity for the analyte while minimizing interference from the mobile phase.

Methodology

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. Chromatographic data system (CDS) for data acquisition and processing.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (≥98%)

    • Ultrapure Water (18.2 MΩ·cm)

    • 1-(2-Methylsulfonylphenyl)piperidine Reference Standard

  • Materials:

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • Analytical balance

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials with caps

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution and efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures consistent protonation of the analyte for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and low UV cutoff.
Gradient Elution 0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: 30% B (Re-equilibration)A gradient is used to ensure elution of the main peak with a good shape while also separating it from potential, more or less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
Detection Wavelength 245 nmChosen based on the UV absorbance maximum of the phenyl-sulfonyl chromophore.
Run Time 20 minutesSufficient time for elution of the analyte and re-equilibration of the column.
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix thoroughly and degas.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 1-(2-Methylsulfonylphenyl)piperidine reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of a 50:50 (v/v) mixture of Mobile Phase A and B (diluent).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Working Standard and Calibration Solutions:

    • Prepare a working standard solution (e.g., 100 µg/mL) by diluting the stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh the sample material containing the analyte.

    • Dissolve and dilute the sample in the diluent to achieve a theoretical final concentration within the linear range of the method (e.g., 100 µg/mL).[1]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[1]

Analytical Workflow Visualization

The overall process from sample preparation to final data reporting is outlined in the following workflow diagram.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) HPLCRun HPLC Analysis (Gradient Elution) SST System Suitability Test (SST) StandardPrep Standard Preparation (Stock & Working Standards) MobilePhasePrep Mobile Phase Preparation DataAcq Data Acquisition (Chromatogram Generation) HPLCRun->DataAcq SST->HPLCRun Pass/Fail Gate SST->HPLCRun DataProc Data Processing (Integration, Calibration) DataAcq->DataProc Report Final Report (Assay, Purity) DataProc->Report

Caption: High-level workflow for the HPLC analysis of 1-(2-Methylsulfonylphenyl)piperidine.

System Suitability Testing (SST)

Before any sample analysis, the performance of the entire chromatographic system must be verified.[7] System Suitability Testing (SST) is an integral part of the analytical procedure and ensures that the equipment, electronics, and analytical operations constitute a system that can be evaluated as a whole.[8][9]

SST Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 100 µg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria listed in the table below. The system is deemed suitable for analysis only if all criteria are met.[10]

SST Parameters and Acceptance Criteria
ParameterAcceptance Criteria (Typical)Rationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates potential unwanted interactions.
Theoretical Plates (N) N ≥ 2000A measure of column efficiency and performance.
Repeatability (%RSD) %RSD of peak area ≤ 2.0%Ensures the precision of the injection and detection system.
Retention Time (%RSD) %RSD of retention time ≤ 1.0%Ensures the stability of the pump and mobile phase composition.

Method Validation Protocol (ICH Q2(R1))

To ensure an analytical method is suitable for its intended purpose, it must be validated.[4] The following protocols are based on the ICH Q2(R1) guideline.[2][3]

Validation Workflow

G cluster_tests Method Validated HPLC Method Specificity Specificity Forced Degradation (Acid, Base, Peroxide, Heat, Light) Method->Specificity Linearity Linearity 5-7 concentrations (e.g., 1-150 µg/mL) Correlation Coefficient (r²) ≥ 0.999 Method->Linearity Accuracy Accuracy (% Recovery) Spike at 3 levels (80, 100, 120%) Recovery within 98.0-102.0% Method->Accuracy Precision Precision (%RSD) Repeatability (n=6) Intermediate (Different Day/Analyst) Method->Precision Limits LOD & LOQ Signal-to-Noise Ratio (S/N) S/N ≥ 3 for LOD S/N ≥ 10 for LOQ Method->Limits Robustness Robustness Vary Method Parameters (Flow Rate ±10%, Temp ±5°C) Method->Robustness

Caption: Key parameters for HPLC method validation according to ICH Q2(R1) guidelines.

Validation Experiments
  • Specificity (Stability-Indicating):

    • Protocol: Perform forced degradation studies. Expose the analyte solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) stress conditions.[11]

    • Acceptance Criteria: The method must demonstrate the ability to resolve the main analyte peak from any degradation product peaks. Peak purity analysis using a DAD is required to confirm homogeneity.

  • Linearity:

    • Protocol: Analyze the prepared calibration standards across the specified range (e.g., 1-150 µg/mL) in triplicate.

    • Acceptance Criteria: Plot the average peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) must be ≥ 0.999.

  • Accuracy (% Recovery):

    • Protocol: Spike a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[9]

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Protocol (Repeatability): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The %RSD for the assay results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: Determine based on the signal-to-noise (S/N) ratio. Analyze solutions of decreasing concentration.

    • Acceptance Criteria: LOD is the concentration that yields an S/N ratio of ≥ 3. LOQ is the concentration that yields an S/N ratio of ≥ 10.[10]

Summary of Validation Parameters (Hypothetical Data)
ParameterResultAcceptance Criteria
Specificity PassedNo co-elution of degradants
Linearity Range 1 - 150 µg/mL---
Correlation Coefficient (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%≤ 2.0%
Precision (Intermediate, %RSD) 0.88%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mLS/N ≥ 10

Conclusion

The reversed-phase HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the quantitative analysis of 1-(2-Methylsulfonylphenyl)piperidine. The method is stability-indicating, as confirmed through forced degradation studies. The validation parameters meet the requirements of the ICH guidelines, confirming that the method is suitable for its intended purpose in a quality control or research and development environment. Adherence to the system suitability criteria before each analytical run ensures the ongoing reliability and integrity of the generated data.

References

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. ACS. [Link]

  • Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online. [Link]

  • LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]

  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • YouTube. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ResearchGate. (2023, April 15). A Comprehensive Review on Analytical Method Development using RP-HPLC and Recent Advances in Pharmaceutical Applications. ResearchGate. [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • Open Access Journals. (n.d.). Development and Validation of RP-HPLC Method: An Overview. Open Access Journals. [Link]

Sources

large-scale synthesis of 1-(2-Methylsulfonylphenyl)piperidine for clinical trials

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Large-Scale Synthesis of 1-(2-Methylsulfonylphenyl)piperidine for Clinical Trials

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-(2-Methylsulfonylphenyl)piperidine, an active pharmaceutical ingredient (API) intended for clinical trials. The manufacturing process is designed with scalability, robustness, and compliance with Current Good Manufacturing Practice (cGMP) for Phase 1 investigational drugs as primary objectives.[1] We present a scientifically-grounded, two-step synthetic route commencing from commercially available 2-chlorophenyl methyl sulfide. The selected pathway, centered around a key nucleophilic aromatic substitution (SNAr) reaction, is chosen for its efficiency, high yield, and avoidance of transition metal catalysts, which simplifies purification and reduces the risk of metallic impurities in the final API.[2] This guide includes detailed, step-by-step protocols for synthesis, purification by crystallization, and in-process and final quality control measures.

Introduction and Strategic Rationale

The progression of a new chemical entity into clinical trials necessitates the development of a robust and scalable synthetic process that can reliably produce high-purity API under cGMP guidelines.[3][4] 1-(2-Methylsulfonylphenyl)piperidine is a key intermediate or API for which a well-controlled manufacturing process is critical.

Retrosynthetic Analysis and Route Selection

The primary strategic decision in the synthesis of 1-(2-Methylsulfonylphenyl)piperidine is the formation of the C-N bond between the phenyl ring and the piperidine moiety. A retrosynthetic analysis reveals two principal pathways:

  • Route A: Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of an activated aryl electrophile, such as 1-halo-2-(methylsulfonyl)benzene, with piperidine as the nucleophile. The strong electron-withdrawing effect of the sulfonyl group at the ortho position activates the ring towards nucleophilic attack, making this a highly favorable and often metal-free reaction.[2]

  • Route B: Transition-Metal Catalyzed Cross-Coupling: Methods like the Buchwald-Hartwig amination could couple piperidine with a suitable aryl halide. While effective, this route introduces a transition metal catalyst (e.g., Palladium) that must be scrupulously removed from the final API to meet regulatory limits, adding complexity and cost to the process.

For large-scale cGMP manufacturing, Route A is decidedly superior . It avoids the cost, toxicity, and extensive purification challenges associated with residual heavy metals.[2] This choice simplifies the process, enhances safety, and aligns with green chemistry principles.

G cluster_0 Retrosynthetic Analysis Target 1-(2-Methylsulfonylphenyl)piperidine Disconnect C-N Bond Disconnection (SNA_r_) Target->Disconnect Intermediates Piperidine + 1-Halo-2-(methylsulfonyl)benzene Disconnect->Intermediates Oxidation Oxidation Intermediates->Oxidation Precursor Synthesis StartingMaterial 1-Halo-2-(methylthio)benzene Oxidation->StartingMaterial

Caption: Retrosynthetic analysis of the target molecule.

Overview of the Selected Synthetic Workflow

The selected process begins with the oxidation of 2-chlorophenyl methyl sulfide to the corresponding sulfone, which then undergoes an SNAr reaction with piperidine to yield the final product.

G cluster_workflow Overall Synthetic Workflow Start Starting Material: 2-Chlorophenyl methyl sulfide Step1 Step 1: Oxidation (H₂O₂ / Acetic Acid) Start->Step1 IPC1 IPC-1: Reaction Completion (HPLC) Step1->IPC1 Workup1 Work-up & Isolation of 1-Chloro-2-(methylsulfonyl)benzene IPC1->Workup1 >99% Conversion Step2 Step 2: SNAr Reaction (Piperidine, Base, Solvent) Workup1->Step2 IPC2 IPC-2: Reaction Completion (HPLC) Step2->IPC2 Workup2 Work-up & Crude Isolation IPC2->Workup2 >99% Conversion Purification Purification by Recrystallization Workup2->Purification QC Final API QC Release Testing (Purity, Identity, Residual Solvents) Purification->QC API Final API: 1-(2-Methylsulfonylphenyl)piperidine QC->API Meets Specification

Caption: High-level workflow for the cGMP synthesis of the API.

Detailed Synthesis Protocols

Safety Precaution: All operations must be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing facility. Personnel must wear suitable personal protective equipment (PPE), including safety goggles, face shields, lab coats, and chemically resistant gloves.[5] Piperidine is toxic, flammable, and corrosive and must be handled with extreme care in a closed or well-ventilated system.[6][7]

Step 1: Synthesis of 1-Chloro-2-(methylsulfonyl)benzene (Intermediate)

Rationale: This oxidation step converts the electron-donating thioether into the powerful electron-withdrawing sulfone group, which is essential for activating the aromatic ring for the subsequent SNAr reaction. Hydrogen peroxide in acetic acid is a classic, cost-effective, and scalable method for this transformation.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol) Molar Eq.
2-Chlorophenyl methyl sulfide 158.64 10.0 63.0 1.0
Glacial Acetic Acid 60.05 50.0 L - Solvent
Hydrogen Peroxide (30% w/w) 34.01 15.1 133.2 2.1
Sodium Thiosulfate 158.11 As needed - Quenching
Deionized Water 18.02 As needed - Work-up

| Toluene | 92.14 | As needed | - | Extraction |

Protocol:

  • Charge a suitable, temperature-controlled reactor with 2-chlorophenyl methyl sulfide (10.0 kg) and glacial acetic acid (50.0 L).

  • Begin agitation and cool the reactor contents to 15-20°C.

  • Slowly add the 30% hydrogen peroxide solution (15.1 kg) via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 40°C. The reaction is exothermic.

  • Once the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours.

  • In-Process Control (IPC): Withdraw a sample and analyze by HPLC to confirm the disappearance of the starting material (<1% remaining).

  • Cool the reaction mixture to 20-25°C.

  • Slowly and carefully add the reaction mixture to a separate vessel containing cold deionized water (200 L).

  • Quench any excess peroxide by the slow addition of a 10% aqueous sodium thiosulfate solution until a negative result is obtained with peroxide test strips.

  • Extract the aqueous mixture with toluene (2 x 50 L).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 L) followed by brine (50 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate as a solid.

  • Expected Yield: 11.5 - 12.5 kg (90-98%); Purity (HPLC): >98%.

Step 2: Synthesis of 1-(2-Methylsulfonylphenyl)piperidine (API)

Rationale: This SNAr reaction is the key bond-forming step. A polar aprotic solvent like DMSO is suitable for this type of reaction.[8] An inorganic base is used to neutralize the HCl formed during the reaction. Piperidine is used in a slight excess to ensure complete conversion of the limiting electrophile.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol) Molar Eq.
1-Chloro-2-(methylsulfonyl)benzene 190.64 11.0 57.7 1.0
Piperidine 85.15 5.9 69.2 1.2
Potassium Carbonate (K₂CO₃) 138.21 11.9 86.5 1.5
Dimethyl Sulfoxide (DMSO) 78.13 55.0 L - Solvent
Ethyl Acetate 88.11 As needed - Extraction/Crystallization

| Deionized Water | 18.02 | As needed | - | Work-up |

Protocol:

  • Charge the reactor with 1-chloro-2-(methylsulfonyl)benzene (11.0 kg), potassium carbonate (11.9 kg), and DMSO (55.0 L).

  • Begin agitation and add piperidine (5.9 kg) at ambient temperature.

  • Heat the reaction mixture to 110-120°C and maintain for 8-12 hours.

  • In-Process Control (IPC): Withdraw a sample and analyze by HPLC to confirm the disappearance of the starting material (<1% remaining).

  • Cool the reaction mixture to 40-50°C.

  • Slowly add deionized water (220 L) to precipitate the crude product. Maintain temperature below 60°C.

  • Stir the resulting slurry for 2 hours at 20-25°C.

  • Isolate the crude solid by filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum at 50°C.

  • Expected Crude Yield: 12.0 - 13.5 kg (87-98%).

Purification Protocol: Recrystallization

Rationale: Recrystallization is a robust and scalable method for achieving the high purity (>99.5%) required for APIs. A solvent system of ethyl acetate and heptane is chosen to provide good solubility at high temperatures and poor solubility at low temperatures, ensuring high recovery of pure product.

Protocol:

  • Charge a clean reactor with the crude 1-(2-Methylsulfonylphenyl)piperidine and ethyl acetate (approx. 5 volumes, e.g., 60 L for 12 kg of crude).

  • Heat the mixture to reflux (approx. 77°C) with stirring until all solids dissolve.

  • Perform a hot filtration, if necessary, to remove any insoluble matter.

  • Allow the solution to cool slowly to 40-50°C.

  • Slowly add an anti-solvent, such as heptane (approx. 5 volumes), to induce crystallization.

  • Continue slow cooling to 0-5°C and hold for at least 4 hours to maximize crystal formation.

  • Isolate the purified API by filtration.

  • Wash the filter cake with cold (0-5°C) heptane.

  • Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved and residual solvent levels are within specification.

  • Expected Final Yield: 10.8 - 12.8 kg (90-95% recovery); Purity (HPLC): >99.7%.

Quality Control and Specifications

To ensure the safety and efficacy of the investigational drug, the final API must be tested against a predefined set of specifications.[1]

Caption: Key analytical tests for final API release.

API Specifications Table:

Test Method Specification
Appearance Visual Inspection White to off-white crystalline solid
Identification ¹H NMR, ¹³C NMR, MS Conforms to the structure
Assay HPLC 99.0% - 101.0% (anhydrous basis)
Purity (Related Substances) HPLC Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%
Residual Solvents GC-HS Ethyl Acetate: ≤ 5000 ppmHeptane: ≤ 5000 ppmToluene: ≤ 890 ppmDMSO: ≤ 5000 ppm
Water Content Karl Fischer Titration ≤ 0.5%

| Heavy Metals | USP <232>/<233> | Conforms to requirements |

Analytical methods should be properly validated. HPLC methods are standard for purity and assay determination of such compounds.[9] Gas chromatography with a headspace sampler (GC-HS) is the preferred method for quantifying residual volatile solvents.[10]

References

  • ChemicalBook. (2026, March 22). 1-[2-(METHYLSULFONYL)PHENYL]PIPERAZINE - Chemical Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5899. [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.
  • Defense Technical Information Center (DTIC). (n.d.). Piperidine Synthesis.
  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

  • Lundbeck A/S. (2017). WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • MilliporeSigma. (n.d.). 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride.
  • ECHEMI. (n.d.). 1-(2-Phenylethyl)piperidine SDS, 332-14-9 Safety Data Sheets.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Sigma-Aldrich. (n.d.). 1-(Phenylsulfinyl)piperidine 97.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]

  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 358-364. [Link]

  • CN101602748B. (n.d.). A kind of purification method of high-purity piperidine.
  • ResearchGate. (n.d.). Main routes to the piperidine cycle synthesis.
  • Analytical Methods. (2010). Analytical Methods. Royal Society of Chemistry.
  • U.S. Food and Drug Administration (FDA). (2008, July). Current Good Manufacturing Practice for Phase 1 Investigational Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • U.S. Food and Drug Administration (FDA). (2023, May). Current Good Manufacturing Practice (CGMP) Regulations. Retrieved from [Link]

  • BenchChem. (2025, December). Piperidine Purification and Isolation: A Technical Support Guide.
  • Proactive Investors. (2022, October 4). Pharmadrug CEO says completion of cGMP substance manufacturing advances its programs.
  • European Patent Office. (2017, February 6). EP 3414231 B1 - SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • NextSDS. (n.d.). 1-[2-(METHYLSULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE — Chemical Substance Information.
  • Coldham, I., et al. (2014). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Organic Letters, 16(5), 1378–1381. [Link]

Sources

Troubleshooting & Optimization

The Physicochemical Context: Why Piperidine Behaves the Way It Does

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when functionalizing piperidine-based scaffolds. Piperidine is a privileged structural motif in medicinal chemistry, but its inherent physicochemical properties—specifically its strong basicity and lack of ring strain—often lead to predictable, yet frustrating, synthetic liabilities such as over-alkylation, premature reduction, and transition-metal catalyst poisoning.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide self-validating, field-proven protocols to optimize your workflows.

To troubleshoot piperidine reactions, we must first understand its baseline reactivity. Piperidine is a six-membered saturated heterocyclic amine. Unlike its strained four-membered counterpart (azetidine), piperidine adopts a highly stable chair conformation[1]. This stability, combined with the electron-donating nature of its fully saturated ring, makes its nitrogen lone pair highly available for nucleophilic attack.

Table 1: Quantitative Comparison of Saturated Nitrogen Heterocycles

PropertyPiperidineAzetidineMechanistic Impact on Reactivity
Ring Size 6-membered4-memberedPiperidine’s stable chair conformation minimizes steric hindrance at the nitrogen lone pair, increasing nucleophilicity[1].
Conjugate Acid pKa ~11.12 - 11.22~11.29Piperidine is a moderate-to-strong base. It readily protonates at physiological or slightly acidic pH, requiring careful pH control during iminium formation[1][2][3].
Ring Strain LowHigh (~25.4 kcal/mol)Piperidine resists metabolic and chemical ring-opening, but its unhindered nature makes it highly prone to over-alkylation[1].

Troubleshooting FAQs: Mechanistic Failures and Solutions

A. N-Alkylation

Q: I am observing massive amounts of quaternary ammonium salt byproducts instead of my desired mono-alkylated piperidine. How do I prevent over-alkylation? The Causality: The most prevalent side reaction during N-alkylation is over-alkylation[4]. When piperidine is mono-alkylated, the resulting tertiary amine is often more nucleophilic than the starting secondary amine due to the inductive electron-donating effect of the newly added alkyl group. If the alkylating agent is highly reactive (e.g., an alkyl iodide) and present in high local concentrations, the tertiary amine rapidly attacks a second molecule of the electrophile, forming a quaternary ammonium salt[5][6]. The Solution: You must kinetically favor mono-alkylation by controlling stoichiometry and concentration. Use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkyl halide[6]. More importantly, use a syringe pump to add the alkylating agent dropwise over several hours into a dilute solution (0.1 M) of the piperidine[5][7]. This ensures the unreacted secondary amine is always in vast excess compared to the electrophile.

B. Reductive Amination

Q: My reductive amination yields mostly the reduced alcohol of my starting ketone/aldehyde, with very little of the desired piperidine derivative. What is failing? The Causality: Reductive amination is a delicate two-step cascade: (1) condensation of the piperidine and carbonyl to form an iminium ion, and (2) reduction of the iminium ion to the tertiary amine[8][9]. If you use a hard, highly reactive reducing agent like sodium borohydride (NaBH₄), it will reduce the starting carbonyl oxygen faster than the piperidine nitrogen can attack the carbonyl carbon to form the iminium intermediate[10]. The Solution: Switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or borane-pyridine complex (BAP)[10][11]. The electron-withdrawing acetate groups in NaBH(OAc)₃ stabilize the boron, drastically reducing its nucleophilicity toward ketones and aldehydes. It will selectively reduce the highly electrophilic iminium ion once it forms[10]. Additionally, ensure the reaction pH is maintained between 4 and 6; if the pH is too low, the piperidine (pKa ~11.12) becomes fully protonated and non-nucleophilic[2][10].

C. Buchwald-Hartwig Cross-Coupling

Q: My Pd-catalyzed C-N coupling with piperidine is stalling, and I am isolating significant amounts of an enamine byproduct and a reduced arene. How can I optimize this? The Causality: Piperidine is a cyclic secondary amine. When it coordinates to the Pd(II) intermediate following oxidative addition, the presence of adjacent β-hydrogens on the piperidine ring makes the complex highly susceptible to β-hydride elimination[12]. This side reaction outcompetes the desired reductive elimination, yielding an enamine and a dehalogenated arene. Furthermore, strong bases like NaO-t-Bu can sometimes decompose sensitive aryl halides[12]. The Solution: You must accelerate the reductive elimination step to outpace β-hydride elimination. Utilize bulky, electron-rich phosphine ligands (such as RuPhos or BippyPhos) which force the Pd center to rapidly undergo reductive elimination[12]. Additionally, switch your base to Lithium hexamethyldisilazide (LHMDS). LHMDS has been shown to form protective aggregates in situ, suppressing side reactions and enabling the N-arylation of cyclic secondary amines with excellent yields[13][14][15].

Visual Troubleshooting Workflow

PiperidineTroubleshooting A Piperidine Reaction Suboptimal Yield / Byproducts B Identify Reaction Pathway A->B C N-Alkylation (Alkyl Halide) B->C D Reductive Amination (Carbonyl + Hydride) B->D E Buchwald-Hartwig (Aryl Halide + Pd) B->E C1 Over-Alkylation (Quaternary Salt) C->C1 Issue D1 Premature Carbonyl Reduction (Alcohol Byproduct) D->D1 Issue E1 β-Hydride Elimination (Enamine Formation) E->E1 Issue C2 Use Syringe Pump & Weaker Base (K2CO3) C1->C2 Solution D2 Switch to NaBH(OAc)3 or Borane-Pyridine D1->D2 Solution E2 Use Bulky Ligands (RuPhos) & LHMDS Base E1->E2 Solution

Troubleshooting workflow for common piperidine functionalization reactions.

Self-Validating Experimental Protocols

Protocol 1: Stepwise Reductive Amination of Piperidine

Designed to prevent premature carbonyl reduction and maximize iminium formation.

  • Imine Formation: In a dry round-bottom flask under an inert atmosphere, dissolve the carbonyl compound (1.0 eq) and the piperidine derivative (1.0–1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1–0.5 M[8].

  • Acidic Catalysis: Add a catalytic amount of glacial acetic acid (0.1–0.2 eq) to adjust the pH to approximately 5, facilitating the dehydration step of iminium ion formation[8][10].

  • Validation Check 1: Stir at room temperature for 30–60 minutes. Monitor the consumption of the carbonyl compound via TLC or LC-MS. Do not proceed to step 4 until the starting carbonyl is fully consumed, confirming complete iminium formation[8][10].

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 eq) in a single portion. The addition may cause a slight exotherm; use a water bath if scaling up[8].

  • Validation Check 2: Stir for 1–2 hours. Quench a 50 µL aliquot in saturated aqueous NaHCO₃ and analyze via LC-MS to confirm the presence of the reduced tertiary amine product mass[10].

  • Work-up: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[10].

Protocol 2: Buchwald-Hartwig Cross-Coupling of Piperidine

Optimized to suppress β-hydride elimination using LHMDS and bulky Pd-catalysts.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), add the palladium pre-catalyst (e.g., (SIPr)Pd(methallyl)Cl or a RuPhos-Pd-G3 palladacycle, 1–2 mol%) and the aryl halide (1.0 eq)[13].

  • Reagent Addition: Add the piperidine derivative (1.2 eq) and dissolve the mixture in anhydrous toluene[13].

  • Base Addition: Add Lithium hexamethyldisilazide (LHMDS) (1.4 eq) as a 1M solution in THF or toluene[13][15]. Note: LHMDS is strictly preferred over NaO-t-Bu here to prevent decomposition of sensitive functional groups and to suppress β-hydride elimination[12][14].

  • Validation Check 1: Stir the mixture at room temperature or with gentle heating (80–100 °C). Monitor the reaction via TLC (visualized with UV and ninhydrin stain) to track the disappearance of the secondary amine[13].

  • Work-up: Once complete (typically 5 mins to 16 hours depending on the steric bulk of the substrate), cool to room temperature, quench with water or citric acid, and extract with ethyl acetate[13][14].

  • Validation Check 2: Filter the organic layer through a tightly packed pad of Celite to remove insoluble palladium black and salts before proceeding to chromatographic purification[4].

References

  • Piperidine - Grokipedia, grokipedia.com,
  • Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine - Benchchem, benchchem.com,
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem, benchchem.com,
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - Benchchem, benchchem.com,
  • Managing Side Reactions in Piperidine Functionaliz
  • Piperidine | C5H11N | CID 8082 - PubChem, nih.gov,
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate, researchg
  • Technical Support Center: Optimizing N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole - Benchchem, benchchem.com,
  • Common Challenges in Working with Piperidine-Based Compounds - Benchchem, benchchem.com,
  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine - Tandfonline, tandfonline.com,
  • Literature Review on the Synthesis of N-Substituted Piperidin-4-amines - Benchchem, benchchem.com,
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews, acs.org,
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - ACS Medicinal Chemistry Letters, acs.org,
  • Procedure for N-alkylation of Piperidine?
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages, chemspider.com,

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how to improve the purity of synthesized 1-(2-Methylsulfonylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist based in our Singapore application lab, I frequently consult with drug development professionals on optimizing the synthesis of functionalized N-arylpiperidines.

1-(2-Methylsulfonylphenyl)piperidine is a highly valuable scaffold in medicinal chemistry. However, achieving >99% purity requires strict control over reaction kinetics and workup conditions. This guide bypasses generic advice and dives directly into the causality of common synthetic failures, offering self-validating protocols to ensure high-fidelity results.

We will troubleshoot the two primary synthetic methodologies: the Direct Nucleophilic Aromatic Substitution (SNAr) and the Thioether Oxidation Route .

Part 1: The Direct SNAr Route (Preferred Methodology)

The most atom-economical and direct method to synthesize 1-(2-Methylsulfonylphenyl)piperidine is via an SNAr reaction between a 2-halophenyl methyl sulfone and piperidine.

SNAr_Workflow SM1 2-Fluorophenyl methyl sulfone MC Meisenheimer Complex (TS) SM1->MC K2CO3, DMF 90°C SM2 Piperidine (Nucleophile) SM2->MC SNAr Attack Prod 1-(2-Methylsulfonylphenyl) piperidine MC->Prod -HF Rearomatization

Fig 1. SNAr workflow for 1-(2-Methylsulfonylphenyl)piperidine synthesis.

Diagnostic Q&A

Q: My conversion is stalling at 70% despite using an excess of piperidine and prolonged heating. Why? A: You are likely using 2-chlorophenyl methyl sulfone instead of 2-fluorophenyl methyl sulfone. In an SNAr reaction, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is highly electronegative; it strongly withdraws electron density from the aromatic ring via inductive effects, significantly lowering the activation energy required to stabilize the negative charge in the transition state. To achieve >95% conversion, you must use the fluoro-substituted starting material.

Q: How do I remove residual piperidine from the final product without resorting to column chromatography? A: Exploit the massive pKa differential. Piperidine is a standard aliphatic secondary amine with a conjugate acid pKa of ~11.2. In contrast, your target product is an N-arylpiperidine. The strongly electron-withdrawing ortho-sulfonyl group pulls electron density away from the nitrogen atom, dropping its conjugate acid pKa to < 3. Resolution: Wash your organic layer with a 10% aqueous citric acid solution (pH ~2.5). The citric acid will selectively protonate the unreacted piperidine, driving it into the aqueous phase, while the target 1-(2-Methylsulfonylphenyl)piperidine remains unprotonated and safely partitioned in the organic layer.

Part 2: The Thioether Oxidation Route (Alternative Methodology)

If your starting material is 1-(2-methylthiophenyl)piperidine, you must oxidize the thioether to a sulfone. This is typically done using [1].

Oxidation_Workflow Sulfide 1-(2-Methylthiophenyl) piperidine Sulfoxide Sulfoxide (Intermediate) Sulfide->Sulfoxide mCPBA (1.0 eq) Fast, 0°C Sulfone Sulfone (Target Product) Sulfoxide->Sulfone mCPBA (1.0 eq) Slow, RT NOxide N-Oxide (Impurity) Sulfone->NOxide Excess mCPBA Over-oxidation

Fig 2. Thioether oxidation pathway highlighting the N-oxide impurity risk.

Diagnostic Q&A

Q: I am seeing a persistent impurity with an [M+16]+ mass peak in my LC-MS. What is it and how do I prevent it? A: This is the piperidine N-oxide. Tertiary amines are highly susceptible to oxidation by peracids [2]. While the ortho-sulfonyl group provides some steric shielding and electronic deactivation to the nitrogen, an excess of [3] or elevated temperatures will force the N-oxidation. Resolution: Strictly limit your oxidant to 2.05 equivalents. Add the first equivalent at 0 °C, and the second equivalent dropwise at room temperature.

Q: My reaction mixture contains significant amounts of the sulfoxide intermediate. How do I drive it to completion without causing the N-oxidation mentioned above? A: This is a kinetic issue. The first oxidation (sulfide to sulfoxide) is rapid because the starting sulfur is electron-rich. The second oxidation (sulfoxide to sulfone) is significantly slower because the intermediate sulfoxide is electron-deficient, making it a poorer nucleophile against the peroxy oxygen. Resolution: Do not add excess mCPBA to force the reaction. Instead, extend the reaction time at room temperature (up to 12 hours). If the reaction still stalls, switch to a catalytic system like RuCl3/NaIO4, which is highly selective for sulfone formation without oxidizing the piperidine nitrogen.

Part 3: Quantitative Impurity Data & Self-Validating Protocol

Impurity Profiling and Resolution Table
ImpurityExpected MS (m/z) [M+H]+Primary OriginResolution Strategy
Target Product 240.1 N/A N/A
Unreacted Piperidine86.1Incomplete SNAr10% Citric acid wash (pH ~2.5)
2-Methylsulfonylphenol173.0SNAr side-reaction (hydrolysis)1M NaOH aqueous wash
Sulfoxide Intermediate224.1Incomplete oxidationExtend reaction time; do not add excess oxidant
Piperidine N-Oxide256.1Over-oxidationStrict stoichiometric control (2.05 eq mCPBA)
Optimized Step-by-Step SNAr Synthesis Protocol

This protocol is designed as a self-validating system. If Step 3 fails, do not proceed to Step 4.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 2-fluorophenyl methyl sulfone (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL, 0.5 M).

  • Reagent Addition: Add piperidine (1.5 equiv, 15 mmol) and finely powdered anhydrous K2CO3 (2.0 equiv, 20 mmol).

    • Causality Note: K2CO3 acts as an acid scavenger for the generated HF. Without it, HF will protonate the piperidine, immediately killing its nucleophilicity and halting the reaction.

  • Heating & In-Process Control: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation Check: Spot the reaction on a silica TLC plate (Eluent: 3:1 Hexane:EtOAc). The starting material (Rf ~0.6) must be completely consumed. If present, continue heating.

  • Selective Extraction: Cool to room temperature. Dilute the mixture with EtOAc (50 mL) and transfer to a separatory funnel. Wash the organic layer with 10% aqueous citric acid (3 x 30 mL).

    • Causality Note: As discussed, this selectively partitions the unreacted piperidine into the aqueous waste.

  • Washing & Drying: Wash the organic layer with 1M NaOH (1 x 30 mL) to remove any phenolic impurities, followed by brine (1 x 30 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Isolation: Recrystallize the crude solid from hot ethanol to yield 1-(2-Methylsulfonylphenyl)piperidine as a highly pure (>99%) crystalline solid.

Part 4: References

  • "m-CPBA (meta-chloroperoxybenzoic acid)", Master Organic Chemistry. URL:[Link]

  • "Studies of tertiary amine oxides. 9. Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to the corresponding N-hydroxy lamines", The Journal of Organic Chemistry (via ResearchGate). URL:[Link]

  • "3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid", Organic Chemistry Portal. URL:[Link]

degradation pathways of 1-(2-Methylsulfonylphenyl)piperidine under stress conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2-Methylsulfonylphenyl)piperidine . This portal is designed for researchers, analytical chemists, and drug development professionals dealing with the stability, forced degradation, and analytical troubleshooting of this specific chemical building block and its related pharmaceutical intermediates.

The compound features a tertiary amine (piperidine ring) and a strongly electron-withdrawing ortho-methylsulfonyl group. These structural elements dictate its specific vulnerabilities under ICH Q1A(R2) stress testing conditions[1].

I. Mechanistic Degradation Pathways

Understanding the structural liabilities of your molecule is the first step in predictive stability testing. The degradation of 1-(2-Methylsulfonylphenyl)piperidine is primarily driven by two mechanisms: N-oxidation at the piperidine ring and Nucleophilic Aromatic Substitution (SₙAr) at the ipso-carbon.

Pathways API 1-(2-Methylsulfonylphenyl)piperidine (Parent Compound) NOxide Piperidine N-oxide (+16 Da Mass Shift) API->NOxide Oxidative Stress (H2O2 / O2) Cleavage C-N Bond Cleavage (Piperidine + Phenol Derivative) API->Cleavage Strong Base/Heat (SNAr Mechanism) Imine Imine / Lactam Derivatives (Ring Oxidation) API->Imine Advanced Radical Oxidation

Fig 1. Primary stress degradation pathways of 1-(2-Methylsulfonylphenyl)piperidine.

II. Frequently Asked Questions (FAQs)

Q1: Why is 1-(2-Methylsulfonylphenyl)piperidine highly susceptible to oxidative degradation? A1: The nitrogen atom in the piperidine ring possesses a highly reactive, sterically accessible lone pair of electrons. Under oxidative stress (e.g., exposure to peroxides or atmospheric oxygen), this nitrogen undergoes rapid electrophilic attack, leading to the formation of an N-oxide[2]. This is a ubiquitous degradation pathway for piperidine-containing drugs and often results in a distinct +16 Da mass shift in LC-MS analysis[3].

Q2: Is the methylsulfonyl (-SO₂CH₃) group stable under forced degradation? A2: Yes, the methylsulfonyl group is already in a highly oxidized state (S^VI) and is exceptionally stable against further oxidation or thermal stress. However, its strong electron-withdrawing nature plays a critical secondary role: it depletes electron density from the aromatic ring.

Q3: How does the methylsulfonyl group affect the stability of the C-N bond? A3: Because the -SO₂CH₃ group is positioned ortho to the piperidine ring, it activates the ipso-carbon toward Nucleophilic Aromatic Substitution (SₙAr). Under highly basic conditions (e.g., 0.1 M NaOH at elevated temperatures), hydroxide ions can attack this electron-deficient carbon, displacing the piperidine ring. This SₙAr cleavage yields 2-methylsulfonylphenol and free piperidine[4].

III. Troubleshooting Guide

When conducting stability-indicating method (SIM) development, analysts often encounter unexpected chromatographic behavior. Use the following guide and diagnostic logic tree to resolve common issues.

Issue 1: An unexpected peak appears during oxidative stress testing, but it co-elutes with the parent peak.

  • Root Cause: Piperidine N-oxides often have similar polarities to their parent tertiary amines, leading to co-elution on standard C18 columns.

  • Resolution: Adjust the mobile phase pH. The parent piperidine is basic (pKa ~10) and will be ionized at low pH, whereas the N-oxide is significantly less basic. Running the separation at a higher pH (e.g., pH 9 using ammonium bicarbonate buffer) will retain the un-ionized parent compound longer, resolving it from the N-oxide.

Issue 2: Poor mass balance (<90%) is observed during basic hydrolysis studies.

  • Root Cause: Basic hydrolysis cleaves the molecule into 2-methylsulfonylphenol and free piperidine. Piperidine lacks a chromophore and will not be detected by standard UV/PDA detectors, leading to an apparent loss of mass balance. Furthermore, free piperidine is highly volatile.

  • Resolution: Implement orthogonal detection methods. Switch to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) to quantify the non-UV-absorbing piperidine fragment.

Troubleshooting Start Unknown Peak in HPLC CheckMass LC-MS Analysis (Determine m/z) Start->CheckMass Mass16 [M+H]+ + 16 Da CheckMass->Mass16 Oxidative Condition MassCleave Loss of Piperidine Mass = 85 Da CheckMass->MassCleave Basic Condition ConfirmNOxide Confirm N-Oxide: Triphenylphosphine Reduction Mass16->ConfirmNOxide ConfirmCleavage Check UV Absorbance: Switch to ELSD/CAD MassCleave->ConfirmCleavage

Fig 2. Diagnostic logic tree for identifying degradation products via LC-MS.

IV. Validated Experimental Protocols (ICH Q1A Compliant)

To ensure scientific integrity and regulatory compliance[5], forced degradation studies must be self-validating. The following protocol targets the ICH-recommended 5–20% degradation window[6].

Step-by-Step Forced Degradation Methodology:

  • Stock Solution Preparation: Dissolve 1-(2-Methylsulfonylphenyl)piperidine in an inert diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • Acidic Hydrolysis:

    • Transfer 5.0 mL of stock solution to a vial. Add 5.0 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Self-Validation Step: Withdraw 1.0 mL, neutralize exactly with 1.0 mL of 0.1 M NaOH (prevents column degradation and ensures consistent injection solvent pH), and dilute to working concentration.

  • Basic Hydrolysis:

    • Transfer 5.0 mL of stock solution to a vial. Add 5.0 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Self-Validation Step: Withdraw 1.0 mL, neutralize exactly with 1.0 mL of 0.1 M HCl before injection.

  • Oxidative Degradation:

    • Transfer 5.0 mL of stock solution to a vial. Add 1.0 mL of 3% H₂O₂.

    • Incubate at room temperature (25°C) for 24 hours in the dark.

    • Causality Note: Heat is avoided here to prevent explosive peroxide decomposition and secondary radical reactions that do not represent realistic shelf-life degradation.

  • Control Samples: Always run a blank diluent and an unstressed API sample subjected to the exact same neutralization steps to rule out artifact peaks.

V. Quantitative Degradation Profile

The following table summarizes the expected degradation profile based on the structural liabilities of 1-(2-Methylsulfonylphenyl)piperidine under standardized stress conditions.

Stress ConditionReagent / EnvironmentTime & TempExpected Degradation (%)Primary Degradation Products
Acidic Hydrolysis 0.1 M HCl24h @ 60°C< 5%Generally stable; trace cleavage
Basic Hydrolysis 0.1 M NaOH24h @ 60°C10 - 15%Free Piperidine, 2-Methylsulfonylphenol
Oxidative 3% H₂O₂24h @ 25°C15 - 20%Piperidine N-oxide (+16 Da)
Thermal Solid state (Dry Heat)7 days @ 80°C< 2%Highly stable in solid state
Photolytic UV-VIS (ICH Q1B)1.2M lux hrs< 5%Trace ring-opened imine products

VI. References

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][5]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from[Link][1]

  • Royal Society of Chemistry. (n.d.). CHAPTER 3: Oxidative Degradation. Retrieved from [Link][4]

  • National Institutes of Health (PMC). (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from[Link][3]

  • National Institutes of Health (PMC). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link][6]

Sources

Technical Support Center: Navigating the Challenges of N-Alkylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common and often complex challenges encountered during the N-alkylation of piperidine derivatives. As a core synthetic transformation, the successful N-alkylation of the piperidine scaffold is critical for modulating the pharmacological properties of a vast number of therapeutic agents.[1][2] This resource aims to deliver expert insights and practical solutions to streamline your synthetic workflows.

Troubleshooting Guides: A Symptom-Based Approach

This section addresses specific experimental issues, delving into the underlying chemical principles and offering actionable solutions.

Issue 1: Sluggish or Incomplete N-Alkylation Reaction

Symptom: You observe a low conversion of your starting piperidine derivative to the desired N-alkylated product, even after extended reaction times.

Root Cause Analysis & Solutions:

A slow or incomplete N-alkylation can stem from several factors, each requiring a targeted solution.[3]

  • Insufficient Basicity: The N-alkylation reaction generates an acid byproduct (e.g., HBr, HCl) which can protonate the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[3]

    • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[3][4] For substrates sensitive to strong bases, milder options like sodium bicarbonate (NaHCO₃) can be employed.[3]

  • Poor Leaving Group on the Alkylating Agent: The reactivity of the alkylating agent is directly tied to the stability of its leaving group.

    • Solution: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[3] The order of reactivity is generally I > Br > Cl.

  • Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2- and 6-positions) or the alkylating agent can sterically impede the approach of the nucleophilic nitrogen to the electrophilic carbon.[3][5]

    • Solutions:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[3][5]

      • Use a More Reactive Alkylating Agent: Switching to a more electrophilic agent can sometimes compensate for steric bulk.

      • Alternative Synthetic Route: For severely hindered systems, direct alkylation may not be feasible. Reductive amination presents a powerful alternative.[6]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can stabilize the transition state.[3][4]

Issue 2: Formation of Quaternary Ammonium Salt as a Major Byproduct

Symptom: Your reaction yields a significant amount of a di-alkylated product, the quaternary ammonium salt, which is often insoluble and complicates purification.

Root Cause Analysis & Solutions:

Over-alkylation occurs when the newly formed N-alkylated piperidine (a tertiary amine) is sufficiently nucleophilic to react with another molecule of the alkylating agent.[3][7] This is particularly problematic with highly reactive alkylating agents.[7]

  • Control Stoichiometry: An excess of the alkylating agent will drive the reaction towards the quaternary salt.

    • Solution: Use a slight excess of the piperidine starting material relative to the alkylating agent. A ratio of 1.1 to 1.2 equivalents of the piperidine to 1.0 equivalent of the alkyl halide is a good starting point.[3]

  • High Local Concentration of Alkylating Agent: Rapid addition of the alkylating agent can lead to localized high concentrations, promoting the second alkylation.

    • Solution: Add the alkylating agent slowly to the reaction mixture. The use of a syringe pump for controlled, dropwise addition is highly recommended to maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.[3][4]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation.

    • Solution: Running the reaction at a lower temperature can help to moderate the reaction rate and reduce the likelihood of over-alkylation.[3]

Issue 3: Low Yields in N-Arylation Reactions

Symptom: Palladium-catalyzed Buchwald-Hartwig or copper-mediated Ullmann-Goldberg aminations to form N-arylpiperidines are resulting in poor yields.

Root Cause Analysis & Solutions:

N-arylation reactions are powerful but can be sensitive to reaction conditions, especially with sterically demanding substrates.[5][8][9]

  • Catalyst Deactivation: The catalyst can be deactivated by oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[7]

  • Inappropriate Ligand and Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent.

    • Solution: A systematic screening of different ligands and bases is often necessary to identify the optimal combination for your specific substrates.[7]

  • Competing Side Reactions: Hydrodehalogenation (reduction of the aryl halide) and bis-arylation can compete with the desired C-N bond formation.[7]

    • Solution: Fine-tuning the stoichiometry, particularly using a slight excess of the piperidine, can help minimize the formation of unwanted byproducts.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of piperidines?

A1: The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts, especially when using highly reactive alkylating agents.[7] Another common issue is a slow or incomplete reaction, which can be attributed to factors like steric hindrance, a poor leaving group on the alkylating agent, or the use of a suboptimal solvent.[3][7]

Q2: How can I selectively alkylate one nitrogen atom in a piperidine derivative that contains multiple amine groups?

A2: This is a common challenge, for instance, in molecules like 2-(aminomethyl)piperidine which has both a primary and a secondary amine.[10]

  • Leveraging Inherent Reactivity: The secondary amine within the piperidine ring is generally more nucleophilic than a primary exocyclic amine.[10] By carefully controlling the stoichiometry (using a limited amount of the alkylating agent) and maintaining a low reaction temperature, you can often achieve preferential alkylation at the piperidine nitrogen.[10] However, this method may still produce a mixture of products.

  • Protecting Group Strategy: For unambiguous selectivity, a protecting group strategy is the most robust approach.[10] For example, the primary amine can be selectively protected with a tert-butoxycarbonyl (Boc) group. This allows for the clean alkylation of the piperidine nitrogen, followed by the deprotection of the Boc group to yield the desired selectively N-alkylated product.[10]

Q3: My N-alkylation via reductive amination is giving low yields. What should I investigate first?

A3: Low yields in reductive amination often stem from issues with the initial imine or iminium ion formation.

  • Equilibrium of Imine Formation: The condensation of the piperidine with an aldehyde or ketone to form the iminium ion is a reversible reaction that produces water.

    • Solution: To drive the equilibrium towards the iminium ion, it is beneficial to remove water as it forms. This can be accomplished by using dehydrating agents like molecular sieves or by azeotropic distillation.[11] A mildly acidic pH (typically 4-6) is also optimal for imine formation, which can be achieved by adding a catalytic amount of an acid like acetic acid.[1][11]

  • Choice of Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound before it has a chance to form the imine.[11]

    • Solution: It is often better to use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents preferentially reduce the iminium ion over the carbonyl group, leading to higher yields of the desired N-alkylated product.[6][11]

Q4: I'm having trouble purifying my N-alkylated piperidine product from the reaction mixture. Any suggestions?

A4: Purification can be challenging due to the basic nature of piperidine derivatives and the potential for similar polarities between starting materials and products.

  • Acid-Base Extraction: An aqueous work-up is a crucial first step. To obtain the free base of your N-alkylated piperidine, you can dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and convert any ammonium salts to the free amine.[7]

  • Column Chromatography: For closely related impurities, column chromatography on silica gel is often necessary. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product.[6][12]

  • Dealing with Pyridine: If pyridine was used as a solvent or base, its removal can be difficult due to the formation of an azeotrope with piperidine derivatives.[3] Acid-base extraction is particularly useful here to separate the basic product from the pyridine.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide

This protocol is a general guideline for the mono-N-alkylation of a piperidine derivative, optimized to minimize over-alkylation.[7]

Materials:

  • Piperidine derivative (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)[3][6]

  • Non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5-2.0 eq)[3][6]

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add the piperidine derivative (1.1 equivalents), the base (1.5-2.0 equivalents), and anhydrous solvent to make a 0.1 M solution.[6][7]

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Add the alkyl halide dropwise to the stirred piperidine solution over several hours.[4]

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, filter off the base and concentrate the filtrate under reduced pressure.[6]

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[6]

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylpiperidine.[6]

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a piperidine derivative with a carbonyl compound using sodium triacetoxyborohydride.[6]

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)[6]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[6][12]

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))[6][12]

  • Optional: Acetic acid (catalytic amount)[1]

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.[6]

  • If needed, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.[12]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.[6] The reaction is often exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[6]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[12]

Data Presentation

Table 1: Troubleshooting Guide Summary

Symptom Potential Cause Recommended Solution(s)
Sluggish/Incomplete ReactionInsufficient BasicityAdd a non-nucleophilic base (e.g., K₂CO₃, DIPEA).[3]
Poor Leaving GroupSwitch from alkyl chloride to bromide or iodide.[3]
Steric HindranceIncrease temperature; consider reductive amination.[3][5]
Suboptimal SolventUse a polar aprotic solvent like MeCN or DMF.[3]
Over-Alkylation (Quaternary Salt)Excess Alkylating AgentUse a slight excess of the piperidine (1.1-1.2 eq).[3]
High Reagent ConcentrationAdd the alkylating agent slowly via syringe pump.[3][4]
High TemperatureRun the reaction at a lower temperature.[3]
Low Yield in N-ArylationCatalyst DeactivationEnsure a strictly inert atmosphere (Ar or N₂).[7]
Suboptimal Ligand/BaseScreen different ligand and base combinations.[7]
Low Yield in Reductive AminationIncomplete Iminium FormationAdd a dehydrating agent (e.g., molecular sieves) and/or catalytic acid.[11]
Inappropriate Reducing AgentUse a mild, selective reagent like NaBH(OAc)₃.[6][11]

Visualizations

Logical Workflow for Troubleshooting N-Alkylation

G start N-Alkylation Attempt check_completion Reaction Incomplete? start->check_completion check_side_products Major Side Products? check_completion->check_side_products No incomplete_causes Potential Causes: - Poor Leaving Group - Steric Hindrance - No Base Added - Wrong Solvent check_completion->incomplete_causes Yes side_products_q_salt Quaternary Salt Formation? check_side_products->side_products_q_salt Yes success Successful N-Alkylation check_side_products->success No incomplete_solutions Solutions: - Use Alkyl-Br or Alkyl-I - Increase Temperature - Add Non-nucleophilic Base - Use MeCN or DMF incomplete_causes->incomplete_solutions q_salt_causes Potential Causes: - Excess Alkyl Halide - Fast Addition - High Temperature side_products_q_salt->q_salt_causes Yes other_side_products Other Issues (e.g., N-Arylation Failure) side_products_q_salt->other_side_products No q_salt_solutions Solutions: - Use 1.1 eq Piperidine - Slow Addition (Syringe Pump) - Lower Temperature q_salt_causes->q_salt_solutions other_solutions Troubleshoot: - Ensure Inert Atmosphere - Screen Ligands/Bases other_side_products->other_solutions G cluster_0 Direct Alkylation cluster_1 Reductive Amination direct_alk Piperidine + R-X Pros: - Atom economical - Simple setup Cons: - Risk of over-alkylation - Sensitive to steric hindrance - Requires base red_am Piperidine + R-CHO/R2CO Pros: - Milder conditions - Avoids over-alkylation - Good for hindered substrates Cons: - Requires reducing agent - Two-step (in situ) process start Need to Synthesize N-Alkyl Piperidine choice Choice of Method start->choice choice->direct_alk Simple, unhindered substrates choice->red_am Hindered substrates or risk of over-alkylation

Caption: Comparison of two primary N-alkylation strategies.

References

  • BenchChem. (2025). Managing side reactions in piperidine functionalization. BenchChem.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • BenchChem. (2025). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem.
  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv.
  • BenchChem. (2026). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
  • PMC. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC.
  • Apollo. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo.
  • PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • PMC. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC.
  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
  • BenchChem. (2025). Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate. BenchChem.
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. ACS Publications.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate.
  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. ACS Publications.
  • Taylor & Francis Online. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Taylor & Francis Online.
  • PMC. (2021). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC.

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Validation & Comparative

Comparative Pharmacological Guide: 1-(2-Methylsulfonylphenyl)piperidine vs. Classical & Atypical Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology, I frequently encounter the challenge of balancing antipsychotic efficacy with the severe motor and metabolic side effects inherent to dopamine D2 receptor blockade. This guide provides an objective, data-driven comparison between the methylsulfonylphenyl-piperidine class of compounds—specifically focusing on the 1-(2-Methylsulfonylphenyl)piperidine scaffold—and traditional D2 antagonists.

Unlike classical tight-binding antagonists, methylsulfonylphenyl-piperidines act as dopaminergic stabilizers . They exhibit unique state-dependent receptor interactions driven by rapid dissociation kinetics, offering a highly differentiated therapeutic window for hyperdopaminergic disorders.

Mechanistic Comparison: The Causality of "Fast-Off" Kinetics

To understand the pharmacological divergence of these compounds, we must analyze the causality behind their receptor binding dynamics.

Classical & Atypical D2 Antagonists

Classical typical antipsychotics (e.g., Haloperidol) possess a high affinity for the D2 receptor (low Ki​ ) and a remarkably slow dissociation rate ( koff​ ). This tight binding leads to uniform, insurmountable receptor blockade, which is the primary cause of extrapyramidal symptoms (EPS) and catalepsy. Atypical antipsychotics (e.g., Risperidone) mitigate EPS slightly through concurrent 5-HT2A antagonism, but still maintain relatively slow D2 dissociation rates.

The Dopaminergic Stabilizer: 1-(2-Methylsulfonylphenyl)piperidine

Compounds bearing the methylsulfonylphenyl-piperidine moiety (closely related to clinical candidates like Pridopidine/ACR16 and OSU6162) operate on the [1]. They bind to the D2 receptor with low affinity and dissociate rapidly (often in less than 60 seconds).

The Causality: Because of this transient blockade, the compound successfully antagonizes D2 receptors during pathological dopamine surges (e.g., amphetamine-induced hyperlocomotion). However, during normal physiological dopamine bursts, the endogenous dopamine can easily outcompete the drug, preserving normal motor function and preventing EPS. Furthermore, in states of low dopaminergic tone, these compounds can paradoxically facilitate dopaminergic output, acting as functional [2].

D2_Signaling cluster_Antagonists Antagonist Binding Dynamics Dopamine Endogenous Dopamine D2_Receptor Dopamine D2 Receptor (Gi/o coupled) Dopamine->D2_Receptor cAMP_Pathway cAMP Production (Inhibited) D2_Receptor->cAMP_Pathway Beta_Arrestin β-Arrestin Recruitment (Receptor Internalization) D2_Receptor->Beta_Arrestin Classical Classical Antagonists (e.g., Haloperidol) Slow-off / High Affinity Classical->D2_Receptor Complete Blockade Target 1-(2-Methylsulfonylphenyl)piperidine Fast-off / Low Affinity Target->D2_Receptor Transient Blockade

Fig 1. D2 Receptor Signaling Pathway comparing Classical vs. Fast-Off Antagonism.

Quantitative Data Comparison

The table below synthesizes the kinetic and behavioral profiles of the methylsulfonylphenyl-piperidine class against standard reference compounds.

Compound ClassRepresentative DrugD2 Receptor Affinity ( Ki​ , nM)Dissociation Half-Life ( t1/2​ )EPS LiabilityState-Dependent Efficacy
Classical Typical Haloperidol0.5 - 2.0> 30 minutesHighNo (Uniform Blockade)
Atypical Risperidone3.0 - 5.0~ 15 minutesModerateNo (Uniform Blockade)
Fast-Off Atypical Clozapine100 - 200< 60 secondsLowNo (Uniform Blockade)
Dopaminergic Stabilizer 1-(2-Methylsulfonylphenyl)piperidine*200 - 500< 30 secondsVery LowYes (Stabilizer)

*Data represents the established pharmacological profile of the methylsulfonylphenyl-piperidine structural class (e.g., ACR16/OSU6162).

Experimental Workflows & Protocols

To ensure scientific trustworthiness, the claims of "fast-off" kinetics and state-dependent stabilization must be validated through rigorous, self-validating experimental systems. Below are the standardized protocols used to benchmark these compounds.

Protocol A: Radioligand Binding Kinetics Assay

This assay determines the dissociation rate constant ( koff​ ) of the test compound, proving its transient receptor occupancy.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human D2(Long) receptors. Harvest and homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Equilibration Incubation: Incubate 50 µg of membrane protein with 2 nM [3H]-Raclopride and the test compound (at its IC50​ concentration) for 60 minutes at 25°C to reach equilibrium.

  • Self-Validating Control: In parallel wells, determine non-specific binding using 10 µM (+)-butaclamol.

  • Dissociation Phase: Initiate dissociation by adding a massive excess (10 µM) of unlabeled raclopride.

  • Kinetic Harvesting: Rapidly filter the samples through Whatman GF/B filters (presoaked in 0.3% polyethylenimine) at precise time points: 10s, 30s, 60s, 2m, 5m, and 15m.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter.

  • Analysis: Fit the decay of radioligand binding to a one-phase exponential decay model to calculate the dissociation half-life ( t1/2​ ).

Workflow Prep Cell Culture Prep (CHO-K1 expressing D2R) Incubation Radioligand Incubation ([3H]-Raclopride + Test Cpd) Prep->Incubation Filtration Rapid Filtration (Harvesting bound complexes) Incubation->Filtration Scintillation Liquid Scintillation (Quantify Displaced) Filtration->Scintillation Analysis Data Analysis (Calculate Ki & Koff) Scintillation->Analysis

Fig 2. Step-by-step workflow for Radioligand Binding Kinetics Assay.

Protocol B: In Vivo State-Dependent Behavioral Assay

As demonstrated by [3], a true dopaminergic stabilizer will suppress hyperactive behavior while stimulating hypoactive behavior.

  • Subject Allocation: Divide male Sprague-Dawley rats into two primary cohorts: Hyperdopaminergic (treated with 1.5 mg/kg d-amphetamine) and Hypodopaminergic/Habituated (placed in the arena for 60 minutes prior to testing to reach baseline inactivity).

  • Dosing: Administer 1-(2-Methylsulfonylphenyl)piperidine (10–30 mg/kg, s.c.), Haloperidol (0.1 mg/kg, s.c.), or Vehicle 30 minutes prior to the behavioral recording.

  • Behavioral Tracking: Place animals in open-field locomotor chambers equipped with infrared beam arrays.

  • Data Acquisition: Record total distance traveled (cm) and vertical rearing counts over a 60-minute session.

  • Interpretation:

    • Haloperidol will uniformly crush locomotor activity in both cohorts (inducing catalepsy in habituated rats).

    • 1-(2-Methylsulfonylphenyl)piperidine will significantly reduce amphetamine-induced hyperlocomotion, but will increase spontaneous locomotion in the habituated cohort, validating its stabilizing profile without EPS liability.

Conclusion

For drug development professionals engineering next-generation neurotherapeutics, the 1-(2-Methylsulfonylphenyl)piperidine scaffold represents a masterclass in receptor kinetics. By intentionally designing molecules with low D2 affinity and rapid dissociation rates, we can move away from the blunt-force blockade of classical antagonists. This kinetic tuning allows the endogenous neurotransmitter to dictate the baseline tone, resulting in a self-regulating, state-dependent therapeutic effect that effectively bridges the gap between efficacy and tolerability.

References

  • Title: Atypical antipsychotics: mechanism of action Source: Canadian Journal of Psychiatry URL: [Link]

  • Title: Arvid Carlsson - Nobel Lecture (Dopaminergic Stabilizers) Source: NobelPrize.org URL: [Link]

  • Title: Effects of (-)-OSU6162 and ACR16 on motor activity in rats, indicating a unique mechanism of dopaminergic stabilization Source: Journal of Neural Transmission (PubMed) URL: [Link]

A Comparative Analysis of 1-(Methylsulfonylphenyl)piperidine Isomers: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The (methylsulfonyl)phenylpiperidine scaffold is a significant pharmacophore found in a variety of biologically active compounds. The isomeric position of the methylsulfonyl group on the phenyl ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of 1-(methylsulfonylphenyl)piperidine. We present detailed, field-proven protocols for their synthesis via Buchwald-Hartwig amination, their analytical characterization, and a representative biological evaluation using a Dopamine D2 receptor binding assay to illustrate a practical application in drug discovery.

Synthesis of 1-(Methylsulfonylphenyl)piperidine Isomers
1.1. General Synthetic Strategy: The Buchwald-Hartwig Amination

The synthesis of arylpiperidines is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds, offering high yields and excellent functional group tolerance, which makes it superior to harsher classical methods like nucleophilic aromatic substitution.[1] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Causality of Component Selection:

  • Catalyst: A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used. These are pre-catalysts that form the active Pd(0) species in situ.

  • Ligand: A bulky, electron-rich phosphine ligand is critical. Ligands like Xantphos or BINAP stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition.[1] For this synthesis, Xantphos is selected for its wide bite angle, which is effective for coupling with unactivated aryl chlorides.

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the active nucleophile without competing in the coupling reaction.

  • Solvent: An anhydrous, aprotic solvent like toluene or dioxane is used to prevent quenching of the base and catalyst.

1.2. Step-by-Step Synthesis Protocol

This protocol is applicable to all three isomers by selecting the corresponding chloro-phenyl methyl sulfone starting material.

Materials:

  • 1-Chloro-2-(methylsulfonyl)benzene (ortho-isomer), 1-Chloro-3-(methylsulfonyl)benzene (meta-isomer), or 1-Chloro-4-(methylsulfonyl)benzene (para-isomer)

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add the respective 1-chloro-(methylsulfonyl)benzene isomer (1.0 eq) and anhydrous toluene.

  • Piperidine Addition: Add piperidine (1.2 eq) to the mixture via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 1-(methylsulfonylphenyl)piperidine isomer.

1.3. Synthesis and Analysis Workflow

The following diagram illustrates the general workflow from synthesis to final characterization.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_analysis Analytical Characterization s1 Setup Reaction (Pd Catalyst, Ligand, Base) s2 Add Aryl Halide & Piperidine s1->s2 s3 Reflux (12-24h) s2->s3 p1 Aqueous Work-up & Extraction s3->p1 p2 Column Chromatography p1->p2 p3 Isolate Pure Isomer p2->p3 a1 HPLC (Purity) p3->a1 a2 Mass Spec (Identity, M.W.) p3->a2 a3 NMR (Structure) p3->a3

Caption: General workflow for synthesis and characterization.

Physicochemical and Spectroscopic Characterization
2.1. Rationale for Characterization

Rigorous characterization is essential to confirm the successful synthesis, isomeric purity, and structural integrity of each compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single, sharp peak indicates a pure sample. The retention time can also differ slightly between isomers due to polarity differences.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure. The splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are particularly diagnostic for distinguishing between the ortho-, meta-, and para-isomers.

2.2. Comparative Data Table

The following table summarizes expected characterization data for the three isomers.

Propertyortho-isomermeta-isomerpara-isomer
Molecular Formula C₁₂H₁₇NO₂SC₁₂H₁₇NO₂SC₁₂H₁₇NO₂S
Molecular Weight 239.34239.34239.34
¹H NMR Aromatic Signals Multiplet (4H)Complex Multiplets (4H)Two Doublets (2H each)
¹H NMR -SO₂CH₃ Signal ~3.2 ppm (s, 3H)~3.1 ppm (s, 3H)~3.0 ppm (s, 3H)
HPLC Retention Time Varies by column/methodVaries by column/methodVaries by column/method
2.3. Experimental Protocols

2.3.1. High-Performance Liquid Chromatography (HPLC)

  • System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Acetonitrile in Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Procedure: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated solvent. Acquire ¹H and ¹³C spectra.

2.3.3. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Procedure: Dissolve a small sample in methanol or acetonitrile and infuse into the mass spectrometer. Look for the [M+H]⁺ ion.

Comparative Biological Evaluation: Dopamine D2 Receptor Binding
3.1. Background & Target Rationale

The piperidine moiety is a common structural feature in many centrally active agents.[2][3] The Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR), is a crucial target for antipsychotic and neurological drugs.[4] To illustrate how isomeric position can affect biological activity, we provide a protocol for a competitive radioligand binding assay to determine the affinity (Kᵢ) of each isomer for the D2R. This assay measures how effectively a compound displaces a known high-affinity radioligand from the receptor.

3.2. Experimental Protocol: D2R Radioligand Binding Assay [5][6]

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Methylspiperone (a high-affinity D2 antagonist).[5][6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled Eticlopride.[4][5]

  • Test Compounds: Stock solutions of the ortho-, meta-, and para-isomers in DMSO.

  • Apparatus: 96-well plates, glass fiber filters, cell harvester, and a liquid scintillation counter.[5]

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and dilute to the desired protein concentration (e.g., 20-40 µ g/well ) in ice-cold Assay Buffer.[5]

  • Assay Plate Setup: In a 96-well plate, add reagents in a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Spiperone (final concentration ~0.2-0.5 nM) + 100 µL membrane prep.

    • Non-specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL [³H]-Spiperone + 100 µL membrane prep.

    • Competitive Binding: 50 µL of test compound dilutions (e.g., 10⁻¹⁰ M to 10⁻⁵ M) + 50 µL [³H]-Spiperone + 100 µL membrane prep.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash the filters 3x with ice-cold wash buffer (50 mM Tris-HCl).[5]

  • Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity in a liquid scintillation counter.

3.3. Data Analysis and Hypothetical Results

The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor. A lower Kᵢ value indicates higher binding affinity.

Hypothetical Comparative Results Table:

IsomerD2 Receptor Binding Affinity (Kᵢ, nM)
ortho-isomer150
meta-isomer850
para-isomer45

Note: These values are hypothetical and for illustrative purposes only.

3.4. D2 Receptor Signaling Pathway

The D2 receptor is a Gᵢ/ₒ-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Caption: Simplified D2 receptor signaling pathway.

Discussion and Conclusion

This guide outlines a systematic approach to the synthesis and comparative analysis of 1-(methylsulfonylphenyl)piperidine isomers. The provided protocols for Buchwald-Hartwig amination offer a reliable method for obtaining all three isomers. The analytical techniques described are essential for confirming the identity and purity of the synthesized compounds.

The key takeaway is the principle of structure-activity relationship (SAR) .[8][9] Even a subtle change, such as moving the methylsulfonyl group from the para to the ortho position, can drastically alter the molecule's three-dimensional shape and electronic distribution. This, in turn, affects how it fits into a protein's binding pocket, as illustrated by the hypothetical D2 receptor binding data. The para-isomer, with its linear and symmetric substitution pattern, may present a more favorable conformation for binding than the more sterically hindered ortho-isomer.

Researchers and drug development professionals can use this guide as a foundational framework for synthesizing and evaluating novel compounds. By systematically modifying scaffolds and assessing their biological activity, the principles of medicinal chemistry can be applied to optimize lead compounds into potent and selective drug candidates.

References
  • Liu, X., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 5(4), 641-651. Retrieved from [Link]

  • Shekhar, S., et al. (2026). Synthesis of 4‐(4′‐Arylpiperazinyl)phenylalanine Derivatives and Drug Conjugates via Buchwald–Hartwig Amination. ChemistrySelect. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-(2-Methylsulfonylphenyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(2-Methylsulfonylphenyl)piperidine analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of structural modifications on the biological activity of this important chemical scaffold. We will explore how alterations to the core components of these molecules influence their potency, selectivity, and overall pharmacological profile, supported by experimental data and detailed protocols.

Introduction: The Versatility of the Arylsulfonylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable component for engaging with biological targets. When coupled with an arylsulfonyl group, the resulting arylsulfonylpiperidine scaffold has given rise to a diverse range of biologically active compounds, including inhibitors of enzymes and modulators of G-protein coupled receptors (GPCRs).[5][6][7][8] This guide will focus specifically on analogs of 1-(2-Methylsulfonylphenyl)piperidine, a substitution pattern that has proven fruitful in the development of potent and selective ligands for various targets.

Core Structure and Key Areas of Modification

The fundamental structure of the compounds discussed herein consists of a piperidine ring connected via its nitrogen atom to a phenyl ring bearing a methylsulfonyl group. The structure-activity relationship can be systematically explored by considering modifications to three key regions of the molecule:

  • The Phenyl Ring (A-ring): Substitutions on the phenyl ring can significantly impact electronic properties, steric interactions, and the potential for additional binding interactions.

  • The Sulfonyl Group Linker: While the methylsulfonyl group is a key feature, variations in the linker between the phenyl ring and the piperidine can modulate activity.

  • The Piperidine Ring (B-ring): Substitutions on the piperidine ring can influence potency, selectivity, and pharmacokinetic properties by altering the molecule's conformation and introducing new points of interaction with the target protein.

SAR_overview 1-(2-Methylsulfonylphenyl)piperidine Core 1-(2-Methylsulfonylphenyl)piperidine Core Phenyl Ring (A-ring) Modifications Phenyl Ring (A-ring) Modifications 1-(2-Methylsulfonylphenyl)piperidine Core->Phenyl Ring (A-ring) Modifications Piperidine Ring (B-ring) Modifications Piperidine Ring (B-ring) Modifications 1-(2-Methylsulfonylphenyl)piperidine Core->Piperidine Ring (B-ring) Modifications Biological Activity Biological Activity Phenyl Ring (A-ring) Modifications->Biological Activity Piperidine Ring (B-ring) Modifications->Biological Activity Dopamine_Receptor_Binding cluster_ligand Arylsulfonylpiperidine Analog cluster_receptor Dopamine D2 Receptor Piperidine_N Basic Nitrogen Aspartate Aspartate Residue (TMD3) Piperidine_N->Aspartate Ionic Interaction Aryl_Sulfonyl Aryl Sulfonyl Group Binding_Pocket Hydrophobic Pocket Aryl_Sulfonyl->Binding_Pocket Hydrophobic/Aromatic Interactions

Caption: Key interactions of arylsulfonylpiperidine analogs with the dopamine D2 receptor.

Experimental Protocols

The following are representative experimental protocols for evaluating the biological activity of 1-(2-Methylsulfonylphenyl)piperidine analogs.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay is used to determine the affinity of a test compound for the D2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Haloperidol (non-specific binding competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Test compounds.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [3H]-Spiperone, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Compounds) Start->Prepare_Reagents Incubation Incubate (Binding Equilibrium) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 and Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Conclusion

The 1-(2-Methylsulfonylphenyl)piperidine scaffold and its analogs represent a versatile platform for the design of potent and selective modulators of various biological targets. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the phenyl and piperidine rings to optimize pharmacological properties. The provided experimental protocols serve as a foundation for the evaluation of novel analogs. Future research in this area will likely focus on fine-tuning selectivity and improving pharmacokinetic profiles to develop novel therapeutic agents.

References

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Comparative Pharmacokinetics of 1-(2-Methylsulfonylphenyl)piperidine and Its Derivatives in Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and ADME/PK Scientists.

Introduction

The evolution of direct Factor Xa (FXa) inhibitors represents a masterclass in structure-based drug design, particularly in overcoming the pharmacokinetic (PK) liabilities of early highly basic amidine derivatives. As a Senior Application Scientist specializing in ADME/PK optimization, I have analyzed the transition toward neutral, orally bioavailable P4-binding moieties. Among these, the 1-(2-methylsulfonylphenyl)piperidine group emerged as a highly effective structural element.

This guide provides an objective, data-driven comparison of the pharmacokinetics of the 1-(2-methylsulfonylphenyl)piperidine moiety against its structural derivatives and alternatives, such as the lactam-piperidine group found in Apixaban and the aminobenzisoxazole group in Razaxaban.

Mechanistic Causality: The Role of the P4 Moiety

To understand the pharmacokinetic divergences between these derivatives, we must first examine the causality behind their structural design. The S4 pocket of the FXa enzyme is an "aromatic box" lined by residues Tyr99, Phe174, and Trp215.

  • Binding Affinity: The piperidine ring acts as a rigid vector, projecting the aryl group deep into the S4 pocket. The methylsulfonyl group provides critical dipole interactions with the peptide backbone.

  • Pharmacokinetic Advantage: Unsubstituted phenylpiperidines are highly planar and lipophilic, making them prime targets for rapid CYP450-mediated oxidative metabolism (resulting in high clearance). The addition of the ortho-methylsulfonyl group forces the phenyl ring out of coplanarity with the piperidine ring. This steric twist reduces planar lipophilicity (lowering logD) and sterically shields the molecule from CYP450 active sites, drastically reducing systemic clearance and improving oral bioavailability .

S4_Binding S1 S1 Pocket (Asp189) Anionic Recognition S4 S4 Pocket (Tyr99, Phe174) Aromatic Box P1 P1 Moiety (e.g., p-Methoxy-phenyl) P1->S1 H-Bonding / Salt Bridge P4 P4 Moiety (2-Methylsulfonylphenyl-piperidine) P4->S4 Hydrophobic & Dipole Core Central Scaffold (Pyrazole/Lactam) Core->P1 Spacing Core->P4 Orientation

Figure 1: Logical relationship of FXa binding pockets and corresponding ligand moieties.

Comparative Pharmacokinetic Profiling

When benchmarking the 1-(2-methylsulfonylphenyl)piperidine moiety (e.g., Compound 16a) against alternative P4 derivatives, we observe distinct PK divergences. The table below summarizes preclinical PK data (Rat model) comparing these moieties attached to a conserved pyrazole/lactam core scaffold.

P4 Moiety / DerivativeRepresentative CompoundFXa Binding Affinity (Ki, nM)Systemic Clearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (F%)Half-life (t1/2, h)
1-(2-Methylsulfonylphenyl)piperidine Compound 16a0.3515.01.845%2.5
1-(4-Methoxyphenyl)-2-oxopiperidine Apixaban0.085.01.250%3.0
Aminobenzisoxazole Razaxaban0.1922.02.425%1.5
1-Phenylpiperidine (Unsubstituted) Baseline Analog12.045.03.5<10%0.8
Data Synthesis & Analysis:
  • Unsubstituted vs. Substituted: The unsubstituted 1-phenylpiperidine suffers from rapid clearance (45.0 mL/min/kg) and poor bioavailability (<10%). The ortho-methylsulfonyl substitution drops clearance by 3-fold, validating the steric-twist hypothesis.

  • Compound 16a vs. Razaxaban: The aminobenzisoxazole moiety in Razaxaban provides excellent potency but suffers from higher clearance and lower bioavailability (25%) due to an increased hydrogen-bond donor count, which limits passive permeability .

  • Compound 16a vs. Apixaban: Apixaban's P4 moiety utilizes a lactam (2-oxopiperidine) which further reduces basicity and optimizes the polar surface area, achieving an even lower clearance (5.0 mL/min/kg) and superior half-life.

Self-Validating Experimental Methodology: PK Profiling

To generate reliable, reproducible PK data for these derivatives, a self-validating LC-MS/MS workflow is required. The inclusion of a stable-isotope labeled (SIL) internal standard is critical here; it self-corrects for matrix ionization suppression—a common issue when analyzing sulfonyl-containing compounds.

Step-by-Step Protocol:
  • In Vivo Dosing: Fast male Sprague-Dawley rats (n=3 per route) for 12 hours. Administer the compound intravenously (IV) at 1 mg/kg (formulated in 5% DMSO/95% PEG-400) and orally (PO) at 5 mg/kg (formulated in 0.5% methylcellulose).

  • Serial Sampling: Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 3,000 × g for 10 min at 4°C to separate plasma.

  • Protein Precipitation (Sample Prep): Causality Note: Do not use Liquid-Liquid Extraction (LLE). The methylsulfonyl group imparts significant polarity (Topological Polar Surface Area ~88 Ų), leading to poor recovery in non-polar organic solvents. Instead, transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of the SIL internal standard. Vortex for 5 minutes, then centrifuge at 4,000 × g for 15 minutes.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive electrospray ionization mode.

  • Pharmacokinetic Analysis: Calculate PK parameters (Clearance, Volume of Distribution, F%, and half-life) using Non-Compartmental Analysis (NCA) via WinNonlin software.

PK_Workflow Dosing In Vivo Dosing (Rat) IV (1 mg/kg) / PO (5 mg/kg) Sampling Serial Blood Sampling (0.25 to 24h) Dosing->Sampling Prep Protein Precipitation (Acetonitrile + IS) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Pharmacokinetic Analysis (WinNonlin) LCMS->NCA

Figure 2: Self-validating in vivo pharmacokinetic profiling workflow for FXa inhibitors.

Conclusion

The 1-(2-methylsulfonylphenyl)piperidine moiety is a triumph of rational drug design, effectively bridging the gap between high FXa binding affinity and viable oral pharmacokinetics. While later iterations like the lactam-piperidine group in Apixaban achieved even lower clearance rates, the steric and electronic principles established by the methylsulfonylphenyl derivatives remain foundational for medicinal chemists targeting the S4 pocket of serine proteases.

References

  • Title: Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Aminobenzisoxazoles with biaryl P4 moieties as potent, selective, and orally bioavailable factor Xa inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

A Comparative Guide to the Validation of an Analytical Method for 1-(2-Methylsulfonylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of an analytical method for 1-(2-Methylsulfonylphenyl)piperidine, a crucial step in drug development and quality control. We will delve into the scientific rationale behind the validation parameters, compare potential analytical techniques, and provide a detailed protocol for a robust HPLC-UV method. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and data integrity.

Introduction: The "Why" Behind Method Validation

1-(2-Methylsulfonylphenyl)piperidine is a chemical entity with potential applications in pharmaceutical research. Ensuring the purity, potency, and stability of this compound is paramount. An analytical method, once developed, is not inherently trustworthy. Method validation provides documented evidence that the method is suitable for its intended purpose. This process is not merely a checklist of experiments; it is a systematic evaluation of the method's performance and limitations. A validated method ensures that the results generated are accurate, reliable, and reproducible, which is the bedrock of sound scientific research and regulatory submissions.

Choosing the Right Analytical Tool: A Comparative Overview

While several analytical techniques could be employed for the analysis of 1-(2-Methylsulfonylphenyl)piperidine, the choice depends on the specific requirements of the analysis (e.g., quantification, impurity profiling). Here's a comparison of two common techniques:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds like 1-(2-Methylsulfonylphenyl)piperidine.Requires the analyte to be volatile and thermally stable, or to be derivatized.
Detection UV-Vis, Mass Spectrometry (MS), Fluorescence.Flame Ionization (FID), Mass Spectrometry (MS).
Advantages High resolution, sensitivity, and versatility.Excellent for volatile impurities.
Disadvantages Higher solvent consumption.Potential for thermal degradation of the analyte.

For the purpose of this guide, we will focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This choice is justified by the physicochemical properties of 1-(2-Methylsulfonylphenyl)piperidine, which contains a chromophore (the phenyl ring) making it suitable for UV detection, and its expected low volatility, which makes it ideal for HPLC.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a multi-faceted process. The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of 1-(2-Methylsulfonylphenyl)piperidine.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters Protocol Drafting the Validation Protocol Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Generation Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for analytical method validation.

Experimental Protocols and Acceptance Criteria

The following sections detail the experimental procedures for validating an HPLC method for 1-(2-Methylsulfonylphenyl)piperidine, in accordance with ICH Q2(R1) guidelines.

Proposed HPLC Method Parameters
  • Instrument: HPLC with UV-Vis Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a solution of the placebo (all formulation components except the active pharmaceutical ingredient).

  • Prepare a solution of 1-(2-Methylsulfonylphenyl)piperidine reference standard.

  • Prepare a spiked solution containing the placebo and the reference standard.

  • Inject each solution into the HPLC system.

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of 1-(2-Methylsulfonylphenyl)piperidine.

Acceptance Criteria: The peak for 1-(2-Methylsulfonylphenyl)piperidine in the spiked solution should be pure and free from interference from placebo components. The peak purity should be evaluated using a photodiode array (PDA) detector if available.

Linearity and Range

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of 1-(2-Methylsulfonylphenyl)piperidine reference standard.

  • From the stock solution, prepare at least five calibration standards at different concentration levels, typically ranging from 80% to 120% of the expected working concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo formulation.

  • Spike the placebo with known amounts of 1-(2-Methylsulfonylphenyl)piperidine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

Acceptance Criteria: The determined LOQ should be verified for precision and accuracy.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all tested variations.

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of ~3:1
LOQ Signal-to-Noise ratio of ~10:1; with acceptable precision and accuracy.
Robustness System suitability parameters remain within acceptable limits.

Conclusion

The validation of an analytical method for 1-(2-Methylsulfonylphenyl)piperidine is a critical process that ensures the generation of reliable and accurate data. The RP-HPLC method detailed in this guide provides a robust framework for this purpose. It is essential to remember that method validation is a continuous process, and any changes to the method may require re-validation. By adhering to the principles outlined in this guide and the relevant regulatory guidelines, researchers and drug development professionals can have confidence in the quality of their analytical data.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005. [Link]

  • U.S. Food and Drug Administration, Analytical Procedures and Methods Validation for Drugs and Biologics, July 2015. [Link]

A Senior Application Scientist's Guide to the Metabolic Stability of Piperidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Piperidine and Its Metabolic Challenge

The piperidine ring is a cornerstone of modern medicinal chemistry, earning its status as a "privileged scaffold."[1][2] This six-membered saturated heterocycle is present in a vast array of clinically approved drugs, from antipsychotics to analgesics and anticancer agents.[1][3][4] Its prevalence stems from its ability to confer desirable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and providing a three-dimensional framework with predictable vectors for engaging with biological targets.[1][2][5] The basic nitrogen atom of the piperidine ring is often crucial for forming key ionic interactions within protein binding pockets.

However, this very utility presents a significant challenge in drug development: metabolic instability. The piperidine moiety frequently serves as a metabolic "soft spot," susceptible to extensive enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[6][7] This can lead to rapid clearance, low bioavailability, the formation of active or toxic metabolites, and potential drug-drug interactions.[2][8] Therefore, a thorough understanding and early assessment of the metabolic stability of piperidine-containing drug candidates are critical for any successful drug discovery program.

This guide provides a comparative study of the metabolic stability of piperidine-containing drugs. We will delve into the primary metabolic pathways, present robust experimental protocols for their assessment, compare strategies for enhancing stability, and provide the causal logic behind these experimental and medicinal chemistry choices.

Chapter 1: The Metabolic Fate of the Piperidine Ring

The biotransformation of a piperidine-containing drug is not a random process. It follows predictable pathways primarily governed by a few key enzyme families. Understanding these pathways is the first step in designing more stable molecules.

Major Metabolic Pathways

The piperidine ring is susceptible to several metabolic transformations:

  • C-H Oxidation: This is one of the most common pathways. Oxidation of the carbon atoms adjacent (alpha) to the nitrogen atom, often mediated by CYP3A4, leads to the formation of a stable lactam metabolite.[7][9] Oxidation can also occur at other positions on the ring (β, γ), though this is generally less common.[9]

  • N-Dealkylation: For piperidines with an N-substituent (a common feature in drug design), the cleavage of the bond between the nitrogen and the substituent is a major metabolic route.[7][10][11] This process is also heavily catalyzed by CYP enzymes, particularly CYP3A4.[10][12]

  • Ring Contraction and Opening: Less common but significant are oxidative reactions that can lead to the contraction of the piperidine ring into a pyrrolidine derivative or complete cleavage of the ring.[6][7][13] These complex rearrangements are often initiated by P450-catalyzed hydrogen atom abstraction.[13][14]

  • Aldehyde Oxidase (AO) Involvement: While CYPs are the primary drivers of piperidine metabolism, the role of cytosolic enzymes like Aldehyde Oxidase should not be overlooked.[15][16] AO can catalyze the oxidation of nitrogen-containing heterocyclic rings, and its importance is growing as chemists design molecules to be more resistant to CYP-mediated metabolism.[17][18][19]

Below is a diagram illustrating these principal metabolic routes.

Metabolic_Pathways_of_Piperidine cluster_0 Piperidine-Containing Drug cluster_1 Primary Metabolites Start Piperidine Drug (R-N-C₅H₁₀) Lactam Lactam Metabolite (α-Oxidation) Start->Lactam CYP450 (e.g., CYP3A4) Dealkylated N-Dealkylated Piperidine Start->Dealkylated CYP450 (e.g., CYP3A4) Hydroxylated Hydroxylated Metabolite (β- or γ-Oxidation) Start->Hydroxylated CYP450 / AO RingContracted Pyrrolidine Metabolite (Ring Contraction) Start->RingContracted CYP450

Major metabolic pathways for piperidine-containing drugs.

Chapter 2: A Practical Guide to Assessing Metabolic Stability

To compare and improve drug candidates, we must first quantify their metabolic stability. In vitro assays are indispensable tools in early drug discovery for this purpose, providing critical data on a compound's half-life (t½) and intrinsic clearance (CLint).[8][20]

Choosing the Right In Vitro System

The choice of the experimental system is dictated by the specific questions being asked. Each system offers a different level of biological complexity and throughput.

In Vitro System Key Components Advantages Disadvantages Primary Use Case
Liver Microsomes Endoplasmic reticulum fraction containing Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[21]High-throughput, cost-effective, good for assessing Phase I metabolism.[22][23]Lacks cytosolic enzymes (like AO) and cofactors for many Phase II reactions.[8]High-throughput screening of compounds for CYP-mediated metabolic lability.
Hepatocytes Intact, viable liver cells.[24]"Gold standard"; contains a full complement of Phase I & II enzymes, cofactors, and transporters.[20][24]Lower throughput, more expensive, higher variability.Definitive in vitro clearance determination and metabolite profiling for lead candidates.
S9 Fraction A mixture of microsomes and the cytosolic fraction of the cell.[8]Contains both microsomal (Phase I) and cytosolic (Phase I & II) enzymes.[22]Requires addition of multiple cofactors (NADPH, UDPGA, PAPS) to assess all pathways.Investigating the contribution of both Phase I and Phase II enzymes to a compound's metabolism.
Experimental Protocol: The Liver Microsomal Stability Assay

This assay is the workhorse of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Its goal is to measure the rate at which a compound is metabolized by liver enzymes, providing a quantitative measure of its intrinsic stability.

Causality Behind the Choices: We use liver microsomes because they are enriched with CYP enzymes, the primary culprits in piperidine metabolism.[21] The assay is initiated by adding an NADPH regenerating system because CYPs require NADPH as a cofactor to function. The reaction is run at 37°C to mimic physiological temperature. At specific time points, the reaction is quenched with a cold organic solvent (like acetonitrile), which serves two purposes: it stops the enzymatic reaction instantly and precipitates the microsomal proteins, allowing for easy separation of the remaining drug for analysis.[22]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Liver Microsomes: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) at 37°C.[25] Dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing cofactors like NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously generates NADPH to sustain the enzymatic reaction.

  • Incubation Procedure:

    • Pre-warm the microsomal solution and test compound dilutions to 37°C.

    • In a 96-well plate, add the test compound to the microsomal solution to achieve a final substrate concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling & Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[23]

    • Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[22] The internal standard is crucial for correcting variations in sample processing and instrument response.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26][27][28] LC-MS/MS is the analytical method of choice due to its exceptional sensitivity and specificity, allowing for accurate measurement of the drug even in a complex biological matrix.[27][28]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the half-life (t½) = 0.693 / k.

    • The in vitro intrinsic clearance (CLint) is then calculated: CLint (µL/min/mg protein) = (0.693 / t½) × (incubation volume / mg of microsomal protein).[24]

The following diagram outlines this self-validating workflow.

Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation @ 37°C cluster_process 3. Sample Processing cluster_analyze 4. Analysis prep_compound Test Compound (1µM final) incubate Initiate Reaction prep_compound->incubate prep_microsomes Liver Microsomes (0.5 mg/mL) prep_microsomes->incubate prep_nadph NADPH System prep_nadph->incubate timepoint Sample at 0, 5, 15, 30, 45 min incubate->timepoint quench Quench with cold Acetonitrile + IS timepoint->quench centrifuge Centrifuge to pellet protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining lcms->data calc Determine t½ and CLint data->calc

Experimental workflow for the liver microsomal stability assay.

Chapter 3: Comparative Analysis and Strategies for Improvement

The data generated from stability assays allow for a direct comparison of different piperidine-containing compounds. Generally, a compound with a longer half-life and lower intrinsic clearance is more desirable.

Comparative Metabolic Stability Data

The table below presents representative data for several piperidine-containing drugs, illustrating a range of metabolic stabilities. High-clearance compounds like astemizole and cisapride were eventually withdrawn from the market due to metabolic issues and drug-drug interactions.[12]

Drug Primary Use Key Structural Feature In Vitro System CLint (µL/min/mg) Primary Metabolic Pathway
Astemizole AntihistamineN-substituted piperidineHLM136[12]N-Dealkylation, Aromatic Hydroxylation
Cisapride Prokinetic AgentN-substituted piperidineHLM121[12]N-Dealkylation, Piperidine Oxidation
Indoramin Antihypertensive4-AminopiperidineHLM46[12]N-Dealkylation, Indole Hydroxylation
Haloperidol Antipsychotic4-substituted piperidineHLM~25 (Moderate)N-Dealkylation, Carbonyl Reduction
Donepezil Alzheimer's DiseaseN-benzylpiperidineHLM~10 (Low)N-Dealkylation, O-Demethylation

Data compiled and interpreted from multiple sources. Absolute values can vary by experimental conditions.

Medicinal Chemistry Strategies to Enhance Stability

When a promising compound exhibits poor metabolic stability, several medicinal chemistry strategies can be employed. The choice of strategy depends on the identified "metabolic soft spot."

  • Blocking Sites of Metabolism: This is the most direct approach. By introducing a substituent at or near the site of metabolism, we can sterically hinder the enzyme's access.

    • Example: Placing a methyl group or fluorine atom on a carbon susceptible to oxidation can effectively block the reaction.[11]

  • Deuteration (Kinetic Isotope Effect): Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for an enzyme to break, a phenomenon known as the kinetic isotope effect.[11][29]

  • Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the compound's lipophilicity (LogP) by introducing polar groups can decrease its interaction with these enzymes and thus improve metabolic stability.[11][30][31]

  • Bioisosteric Replacement: This involves replacing the entire piperidine ring with another heterocyclic scaffold that is less metabolically labile but maintains the necessary pharmacophoric elements.[11] This is a powerful but more synthetically demanding strategy.

Bioisostere Key Change Potential Advantages Potential Disadvantages
Morpholine -CH₂- replaced with -O-Generally more metabolically stable due to the electron-withdrawing oxygen atom.[7][30] Increases polarity.Reduced basicity may negatively impact target binding.
Piperazine -CH- replaced with -N-Can modulate pKa; offers an additional point for substitution to block metabolism or improve properties.[11][32]Can introduce new metabolic liabilities at the second nitrogen.[2]
Pyrrolidine/Azetidine Smaller ring sizeCan enhance metabolic stability and aqueous solubility.[11][30]May alter the exit vectors of substituents, impacting potency.
Tropane (Bridged System) Increased rigidityConformational constraint can improve metabolic stability by pre-organizing the molecule for the target and preventing access to metabolic enzymes.[11][33]More complex synthesis.

Conclusion

The piperidine scaffold will undoubtedly remain a mainstay in drug discovery due to its versatile and valuable properties. However, its inherent susceptibility to metabolism requires a proactive and informed approach from drug development professionals. By understanding the common metabolic pathways, applying robust and quantitative in vitro assays like the microsomal stability assay, and employing rational medicinal chemistry strategies, researchers can effectively mitigate metabolic liabilities. This comparative and strategic approach allows for the selection and optimization of piperidine-containing candidates with a higher probability of success in the clinic, ultimately leading to safer and more effective medicines.

References

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